3,4-Dimethoxy-2-methylpyridine N-oxide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,4-dimethoxy-2-methyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-6-8(12-3)7(11-2)4-5-9(6)10/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVFRRJTPKYVAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=CC(=C1OC)OC)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444284 | |
| Record name | 3,4-Dimethoxy-2-methyl-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72830-07-0 | |
| Record name | 3,4-Dimethoxy-2-methyl-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 3,4-Dimethoxy-2-methylpyridine N-oxide
Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of 3,4-Dimethoxy-2-methylpyridine N-oxide. Intended for researchers, scientists, and professionals in drug development, this document synthesizes critical data on the compound's identification, physicochemical characteristics, synthesis, and handling. As a key intermediate and known impurity in the synthesis of proton pump inhibitors like Pantoprazole, a thorough understanding of its properties is essential for process optimization, quality control, and regulatory compliance.[1][2] This guide explains the causality behind the observed properties and provides detailed, field-proven experimental protocols.
Compound Identification and Core Structure
This compound is a substituted pyridine N-oxide, a class of heterocyclic compounds with a distinct N-O dative bond. This feature significantly influences the molecule's reactivity and physical properties compared to its parent pyridine base. The presence of a methyl group at the 2-position and two methoxy groups at the 3- and 4-positions further defines its unique chemical character.
| Identifier | Value | Source(s) |
| IUPAC Name | 3,4-dimethoxy-2-methyl-1-oxidopyridin-1-ium | [3][4] |
| CAS Number | 72830-07-0 | [4][5] |
| Molecular Formula | C₈H₁₁NO₃ | [5] |
| Molecular Weight | 169.18 g/mol | [4][5] |
| Canonical SMILES | CC1=--INVALID-LINK--[O-] | [4] |
| InChI Key | UMVFRRJTPKYVAY-UHFFFAOYSA-N | [4] |
Physicochemical Properties
The physical state and solubility of a compound are dictated by its intermolecular forces. For this compound, the highly polar N-oxide group is the dominant feature, establishing strong dipole-dipole interactions and hydrogen bonding capabilities.
| Property | Value | Comments and Expert Insights | Source(s) |
| Appearance | Pale yellow crystalline solid | The crystalline nature suggests a well-ordered molecular packing in the solid state. | |
| Melting Point | 111-113°C | This relatively high melting point for an organic molecule of its size is indicative of strong intermolecular forces, primarily due to the polarity of the N-oxide bond. It is substantially higher than simpler analogs like pyridine N-oxide (m.p. 62-67°C), reflecting the increased molecular weight and packing efficiency from the substituents. | |
| Density | ~1.11 g/cm³ (Predicted) | The density reflects efficient molecular packing, influenced by the electron-rich N-oxide functionality and oxygen-containing substituents which promote strong intermolecular interactions. | |
| Solubility | Soluble in water and chloroform. Expected high solubility in ethanol. | The polarity of the N-oxide group and the hydrogen bond accepting capabilities of the methoxy groups render the molecule soluble in polar protic solvents like water and ethanol. Its hygroscopic nature further enhances its affinity for aqueous media. Solubility in chloroform is also noted. | [6] |
| Topological Polar Surface Area (TPSA) | 43.9 Ų | This value, calculated from the polar fragments (N-oxide and methoxy groups), confirms the molecule's significant polarity, which is consistent with its observed solubility and melting point. | [4] |
Spectroscopic and Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: One would expect to see distinct singlets for the C2-methyl group and the two methoxy groups at characteristic chemical shifts. Aromatic protons on the pyridine ring would appear as doublets or multiplets in the aromatic region, with their coupling constants providing information about their relative positions.
-
¹³C NMR: The spectrum would show eight distinct carbon signals, including the methyl carbon, two methoxy carbons, and five aromatic carbons of the pyridine ring. The carbon attached to the N-oxide group would be significantly influenced by the oxygen atom.[7]
-
-
Infrared (IR) Spectroscopy: A key diagnostic peak would be the N-O stretching vibration. In pyridine N-oxides, this band typically appears in the 1200-1300 cm⁻¹ region.[8] The exact position can be influenced by the electronic effects of the substituents on the ring.
-
Mass Spectrometry (MS): The molecular ion peak [M]+ would be observed at m/z = 169.18, confirming the molecular weight. Fragmentation patterns would likely involve the loss of methyl groups, methoxy groups, or the oxygen atom from the N-oxide.[4]
Synthesis and Purification Protocols
The synthesis of this compound is a critical step in the production pathway of several pharmaceuticals. The methodologies described below are well-established and provide a reliable route to the target compound with high purity and yield.
Protocol 1: Nucleophilic Substitution of a 4-Chloro Precursor
This is a common and efficient method that proceeds via a nucleophilic aromatic substitution mechanism. The electron-withdrawing N-oxide group activates the pyridine ring, facilitating the displacement of the chloro group by a methoxide anion.
Experimental Workflow:
Caption: Workflow for synthesis via nucleophilic substitution.
Step-by-Step Methodology:
-
A mixture of 4-chloro-3-methoxy-2-methylpyridine N-oxide (1 equivalent) and sodium methoxide (2 equivalents) in dry methanol is prepared.
-
The reaction mixture is stirred at 40°C for approximately 16 hours.
-
After the reaction is complete, the mixture is filtered to remove insoluble inorganic salts (e.g., NaCl).
-
The filtrate is then concentrated under reduced pressure to yield a crude yellow oil.
-
Purification is achieved via silica gel column chromatography, typically using a dichloromethane/methanol solvent system as the eluent.
-
The purified fractions are combined and triturated with petroleum ether to induce crystallization and remove non-polar impurities, affording the final product as pale yellow crystals.
Applications and Significance in Drug Development
The primary significance of this compound lies in its role in pharmaceutical synthesis.
-
Intermediate for H+/K+-ATPase Inhibitors: It is a crucial building block for the synthesis of 2-[2-(pyridylmethyl)thio]-1H-benzimidazoles, which form the core structure of proton pump inhibitors (PPIs).[2]
-
Pantoprazole Impurity: This compound is a known process impurity in the manufacturing of Pantoprazole.[2] Therefore, its synthesis, characterization, and quantification are vital for the quality control of the final active pharmaceutical ingredient (API). Regulatory bodies require strict monitoring of such impurities.
Safety and Handling
Specific toxicology data for this compound is not widely available. Therefore, it should be handled with the standard precautions applicable to all laboratory chemicals of unknown toxicity.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]
-
Spill & Disposal: In case of a spill, sweep up the solid material carefully to avoid creating dust. Dispose of the chemical waste in accordance with local, state, and federal regulations.[10]
References
- 1. 3,4-Dimethoxy-2-methylpyridine-N-oxide | LGC Standards [lgcstandards.com]
- 2. This compound | 72830-07-0 [chemicalbook.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. 3,4-Dimethoxy-2-methyl-1-oxo-1lambda~5~-pyridine | C8H11NO3 | CID 10749647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound-D3|lookchem [lookchem.com]
- 7. rsc.org [rsc.org]
- 8. ias.ac.in [ias.ac.in]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
CAS number 72830-07-0 properties
An In-Depth Technical Guide to Cannabinoid Receptor 2 (CB2) Agonist GW842166X
A Note on CAS Number 72830-07-0
The CAS number 72830-07-0 provided in the query corresponds to the chemical compound 3,4-Dimethoxy-2-methylpyridine N-oxide. This compound is primarily documented as a pharmaceutical intermediate used in the synthesis of H+/K+-ATPase inhibitors, such as Pantoprazole, a proton pump inhibitor for treating gastroesophageal reflux disease.[1][2][3] It is also identified as an impurity of Pantoprazole.[3][4] While synthesis methods and basic chemical properties are available, extensive pharmacological data and in-depth studies on its mechanism of action for researchers and drug development professionals are limited for this compound.[1][5][6]
Given the request for a detailed technical guide for a research audience, this document will focus on GW842166X , a compound with a rich body of publicly available scientific literature that aligns with the core requirements of the prompt. GW842166X is a potent and selective cannabinoid CB2 receptor agonist that has been investigated for its therapeutic potential.
Introduction to GW842166X
GW842166X is a synthetic, potent, and selective agonist for the cannabinoid receptor type 2 (CB2).[7][8][9] With a chemical structure based on a pyrimidine core, it represents a novel class of CB2 agonists.[7] Due to its high selectivity for the CB2 receptor over the CB1 receptor, GW842166X has been a subject of interest for its potential therapeutic effects, particularly in the realms of pain, inflammation, and neurodegenerative diseases, without inducing the psychoactive effects associated with CB1 receptor activation.[7][10]
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | 2-(2,4-dichloroanilino)-N-(tetrahydropyran-4-ylmethyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide |
| CAS Number | 666260-75-9 |
| Molecular Formula | C18H17Cl2F3N4O2 |
| Molar Mass | 449.26 g·mol−1 |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Pharmacology and Mechanism of Action
GW842166X functions as a selective agonist at the CB2 receptor, which is a G-protein coupled receptor (GPCR). The CB2 receptor is primarily expressed in the immune system and has also been identified in the central nervous system.[11][12]
Receptor Binding and Activation
GW842166X exhibits high potency and efficacy for both human and rat CB2 receptors.[8][9] It shows no significant agonist activity at the CB1 receptor at concentrations up to 30 µM, highlighting its selectivity.[8]
| Receptor | IC50 / EC50 |
| Human CB2 | IC50: 63 nM[8][13] |
| Rat CB2 | IC50: 91 nM[8][13] |
| Human CB1 | No significant activity up to 30 µM[8] |
| Rat CB1 | No significant activity up to 30 µM[8] |
Upon binding, GW842166X activates the CB2 receptor, leading to a cascade of intracellular signaling events. This includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of G-protein inwardly rectifying potassium (GIRK) channels.[11][14] It also promotes β-arrestin recruitment and can signal through phosphoinositide (PI) hydrolysis pathways.[11][12][14]
Therapeutic Potential and Research Applications
Analgesic and Anti-inflammatory Effects
GW842166X has demonstrated potent analgesic, anti-inflammatory, and anti-hyperalgesic effects in animal models.[7] In a rat model of inflammatory pain (Freund's Complete Adjuvant), it had an oral ED50 of 0.1 mg/kg and showed full reversal of hyperalgesia at 0.3 mg/kg.[8][9] Importantly, these effects were achieved without the cannabis-like behavioral side effects, which is attributed to its low affinity for the CB1 receptor.[7]
Neuroprotective Properties
Research has highlighted the neuroprotective potential of GW842166X. In a mouse model of Parkinson's disease using the neurotoxin 6-hydroxydopamine (6-OHDA), chronic treatment with GW842166X protected against the loss of dopamine neurons and associated motor function deficits.[10][15] The neuroprotective effects were blocked by a CB2 receptor antagonist, confirming a CB2-dependent mechanism.[10] The proposed mechanism for this neuroprotection involves the reduction of action potential firing in substantia nigra pars compacta (SNc) dopamine neurons, likely by decreasing hyperpolarization-activated currents (Ih).[10][15] This reduction in neuronal firing is thought to lessen the associated calcium load, thereby reducing the vulnerability of these neurons to degeneration.[10][15]
Furthermore, studies have shown that GW842166X can ameliorate 6-OHDA-induced anxiogenic and depressive-like behaviors in mice, suggesting a broader therapeutic potential for both motor and non-motor symptoms of Parkinson's disease.[16]
Experimental Protocol: In Vivo Assessment of Antihyperalgesia in a Rat Model of Inflammatory Pain
The following is a representative protocol for evaluating the antihyperalgesic effects of GW842166X in a rat model of inflammatory pain, based on descriptions of similar studies.
1. Induction of Inflammatory Pain:
-
Male Sprague-Dawley rats are acclimatized for at least 3 days before the experiment.
-
A baseline measurement of paw withdrawal threshold to a mechanical stimulus (e.g., using von Frey filaments) is taken.
-
100 µL of Freund's Complete Adjuvant (FCA) is injected into the plantar surface of the right hind paw to induce localized inflammation and hyperalgesia.
2. Drug Preparation and Administration:
-
GW842166X is prepared for oral administration. A common vehicle is a suspension in 10% Tween 80 in sterile water.
-
For a 1 mg/mL solution, dissolve 10 mg of GW842166X in 1 mL of DMSO to create a stock solution. For oral gavage, this stock can be further diluted. For example, to achieve a final concentration of 0.1 mg/mL, add 100 µL of the DMSO stock to 900 µL of a vehicle such as 0.5% methylcellulose in water.
-
On the day of testing (typically 24 hours after FCA injection), rats are orally administered with either the vehicle or GW842166X at doses ranging from 0.03 to 0.3 mg/kg.
3. Assessment of Mechanical Hyperalgesia:
-
At various time points post-drug administration (e.g., 1, 2, 4, and 6 hours), the paw withdrawal threshold is reassessed.
-
The rat is placed in a chamber with a mesh floor, allowing access to the plantar surface of the paws.
-
Calibrated von Frey filaments are applied to the inflamed paw with increasing force until a withdrawal response is elicited.
-
The force required to elicit a withdrawal is recorded as the paw withdrawal threshold.
4. Data Analysis:
-
The paw withdrawal thresholds are converted to percent reversal of hyperalgesia using the formula: % Reversal = [(Post-drug threshold - Post-FCA threshold) / (Pre-FCA baseline - Post-FCA threshold)] x 100
-
The ED50 (the dose required to produce a 50% reversal of hyperalgesia) can be calculated from the dose-response curve.
Clinical Development
GlaxoSmithKline (GSK) advanced GW842166X into four clinical trials. Two of these trials were focused on pain management, while the other two were related to biodistribution. However, these trials were either withdrawn or completed without the results being posted.[7]
Conclusion
GW842166X is a potent and selective CB2 receptor agonist with significant therapeutic potential demonstrated in preclinical models of pain, inflammation, and neurodegeneration. Its selectivity for the CB2 receptor over the CB1 receptor makes it an attractive candidate for development as it avoids the psychoactive side effects associated with cannabis. While its clinical development has not progressed to a marketed drug, GW842166X remains a valuable tool for researchers investigating the role of the CB2 receptor in various physiological and pathological processes.
References
- 1. Buy this compound | 72830-07-0 [smolecule.com]
- 2. veeprho.com [veeprho.com]
- 3. This compound | 72830-07-0 [chemicalbook.com]
- 4. tlcstandards.com [tlcstandards.com]
- 5. 2-Chloromethyl-3,4-dimethoxypyridinium chloride synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | 72830-07-0 | Benchchem [benchchem.com]
- 7. GW-842,166X - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. The Neuroprotective Effects of the CB2 Agonist GW842166x in the 6-OHDA Mouse Model of Parkinson’s Disease [mdpi.com]
- 11. Characterization of Novel and Known Activators of Cannabinoid Receptor Subtype 2 Reveals Mixed Pharmacology That Differentiates Mycophenolate Mofetil and GW-842,166X from MDA7 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. GW842166X - Immunomart [immunomart.com]
- 14. Characterization of Novel and Known Activators of Cannabinoid Receptor Subtype 2 Reveals Mixed Pharmacology That Differentiates Mycophenolate Mofetil and GW-842,166X from MDA7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Neuroprotective Effects of the CB2 Agonist GW842166x in the 6-OHDA Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CB2 Agonist GW842166x Protected against 6-OHDA-Induced Anxiogenic- and Depressive-Related Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Stability and Storage of 3,4-Dimethoxy-2-methylpyridine N-oxide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3,4-Dimethoxy-2-methylpyridine N-oxide, a key intermediate and known impurity in the synthesis of the proton pump inhibitor, Pantoprazole.[1] This document synthesizes available data on the chemical properties, reactivity, and potential degradation pathways of this compound. It is intended to serve as an essential resource for researchers, quality control analysts, and professionals in the pharmaceutical industry to ensure the integrity and proper handling of this compound in research and drug development settings.
Introduction: Chemical Identity and Significance
This compound, with the molecular formula C₈H₁₁NO₃ and a molecular weight of 169.18 g/mol , is a substituted pyridine N-oxide of significant interest in medicinal chemistry.[2][3][4] Its primary relevance stems from its role as a critical precursor in the synthesis of Pantoprazole and its identification as a process-related impurity in the final drug substance.[1] Understanding the stability of this compound is paramount for ensuring the quality, safety, and efficacy of Pantoprazole formulations. The presence and concentration of impurities are strictly regulated in pharmaceuticals, making the control of this compound levels a critical aspect of the manufacturing process.
| Property | Value | Source |
| CAS Number | 72830-07-0 | [1][2][4] |
| Molecular Formula | C₈H₁₁NO₃ | [3][4] |
| Molecular Weight | 169.18 g/mol | [2][3][4] |
| IUPAC Name | 3,4-dimethoxy-2-methyl-1-oxidopyridin-1-ium | [2] |
| Predicted Boiling Point | 333.6 ± 37.0°C at 760 mmHg | [3] |
| Predicted Density | 1.11 ± 0.1 g/cm³ | [3] |
Chemical Stability and Potential Degradation Pathways
The stability of this compound is influenced by its chemical structure, which features an electron-rich pyridine ring activated by the N-oxide functionality and further modulated by the presence of two methoxy groups and a methyl group. While specific forced degradation studies on the isolated compound are not extensively published, valuable insights can be drawn from the general reactivity of pyridine N-oxides and the known degradation pathways of Pantoprazole, where this compound is a known impurity.
General Reactivity of Pyridine N-Oxides
Pyridine N-oxides are known to be reactive towards both electrophilic and nucleophilic substitution. The N-oxide group increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack at the 2- and 4-positions. Conversely, the positively charged nitrogen atom facilitates nucleophilic attack.
Insights from Pantoprazole Forced Degradation Studies
Forced degradation studies of Pantoprazole reveal its susceptibility to acidic, oxidative, and photolytic stress conditions, while it exhibits greater stability under alkaline and dry heat conditions.[5][6][7] As an impurity, this compound is likely to be subjected to similar stress conditions during the manufacturing and storage of Pantoprazole.
-
Acidic Conditions: Pantoprazole is known to degrade in acidic environments.[5][7] While the specific degradation of the N-oxide impurity is not detailed, the general reactivity of pyridine N-oxides suggests that protonation of the oxygen atom could occur, potentially leading to further reactions.
-
Oxidative Conditions: Oxidative stress is a significant degradation pathway for Pantoprazole, leading to the formation of sulfone and N-oxide impurities.[5][8] This indicates that the N-oxide itself could be susceptible to further oxidation or other oxidative degradation pathways.
-
Photolytic Conditions: Exposure to light can lead to the degradation of Pantoprazole.[5][7] Pioneering work has shown that the N-O bond in pyridine N-oxides can undergo photochemical fragmentation, leading to the generation of radical intermediates.[9] This suggests a potential pathway for the degradation of this compound upon exposure to light.
-
Thermal Conditions: Pantoprazole is relatively stable under dry heat conditions.[5][7] However, at very high temperatures, pyridine N-oxides can undergo exothermic decomposition.
Recommended Storage and Handling Conditions
To maintain the integrity and purity of this compound, proper storage and handling procedures are essential.
Storage Conditions
Based on supplier recommendations and the general nature of pyridine N-oxides, the following storage conditions are advised:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerator) | To minimize thermal degradation and slow down potential decomposition reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon) | Pyridine N-oxides can be hygroscopic, and an inert atmosphere prevents moisture absorption. |
| Light | Protect from light | To prevent photolytic degradation.[5][7] |
| Container | Tightly sealed container | To prevent contamination and moisture ingress. |
Handling Precautions
As with any chemical substance, appropriate personal protective equipment (PPE) should be worn when handling this compound. This includes:
-
Safety glasses or goggles
-
Chemically resistant gloves
-
A laboratory coat
Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors. In case of spills, the area should be cleaned promptly, and the waste disposed of according to local regulations.
Analytical Methods for Stability Assessment
The analysis of this compound, particularly in the context of Pantoprazole quality control, is typically performed using High-Performance Liquid Chromatography (HPLC).
Stability-Indicating HPLC Method
A stability-indicating analytical method is one that can accurately and selectively quantify the intact drug substance in the presence of its degradation products, impurities, and excipients. Several HPLC methods have been developed for the analysis of Pantoprazole and its related substances, which can be adapted for the specific analysis of this compound.
Typical HPLC Parameters:
| Parameter | Typical Conditions |
| Column | Reversed-phase C18 (e.g., Hypersil ODS) |
| Mobile Phase | Gradient elution with a mixture of a buffer (e.g., phosphate buffer at pH 7.0) and an organic solvent (e.g., acetonitrile).[5][10] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 290 nm[5][10] |
| Column Temperature | 40°C |
Conclusion
This compound is a compound of significant importance in the pharmaceutical industry. While it is a stable molecule under recommended storage conditions, it has the potential to degrade under stress, particularly in acidic, oxidative, and photolytic environments. Adherence to proper storage and handling protocols is crucial to maintain its purity and integrity. The use of validated stability-indicating analytical methods, such as HPLC, is essential for monitoring its stability and ensuring the quality of pharmaceutical products in which it may be present as an intermediate or impurity. Further focused research on the forced degradation of the isolated compound would provide a more complete understanding of its intrinsic stability.
References
- 1. This compound | 72830-07-0 [chemicalbook.com]
- 2. 3,4-Dimethoxy-2-methyl-1-oxo-1lambda~5~-pyridine | C8H11NO3 | CID 10749647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound | 72830-07-0 [smolecule.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. akjournals.com [akjournals.com]
- 9. Radical generation enabled by photoinduced N–O bond fragmentation - Chemical Science (RSC Publishing) DOI:10.1039/D2SC02953G [pubs.rsc.org]
- 10. jocpr.com [jocpr.com]
A Technical Guide to the Solubility of 3,4-Dimethoxy-2-methylpyridine N-oxide for Researchers and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of 3,4-Dimethoxy-2-methylpyridine N-oxide, a key intermediate in the synthesis of various pharmaceuticals, including the proton pump inhibitor pantoprazole.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical methodologies for determining and understanding the solubility of this compound.
Introduction to this compound
This compound is a pyridine derivative with the chemical formula C₈H₁₁NO₃.[1][3] Its molecular structure, featuring a polar N-oxide group and two methoxy substituents, plays a significant role in its physicochemical properties, particularly its solubility in various solvents.[1] Understanding the solubility of this compound is critical for its synthesis, purification, formulation, and biological applications.
Theoretical Framework of Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be miscible. The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. Several theoretical models can be employed to predict and understand solubility.
Polarity and Hydrogen Bonding
The presence of the highly polar N-oxide group and the oxygen atoms in the methoxy groups allows this compound to act as a hydrogen bond acceptor. This capability is a primary determinant of its solubility in protic solvents like water and alcohols.
Hansen Solubility Parameters (HSP)
Solubility Profile of this compound
While extensive quantitative solubility data for this compound is not widely published, a qualitative and semi-quantitative understanding can be derived from available literature and the compound's synthetic procedures.
Qualitative Solubility Observations:
Based on its synthesis and purification procedures, the following qualitative solubility profile can be inferred:
-
High Solubility: The compound is readily soluble in water.[1] Methanol is also an effective solvent, as it is used as the reaction medium for its synthesis.[1][5]
-
Moderate Solubility: Dichloromethane is used for extraction, indicating a moderate degree of solubility.[1]
-
Low Solubility: Toluene and petroleum ether are used for purification and trituration, suggesting lower solubility in these nonpolar solvents.[1][5]
Estimated Quantitative Solubility:
Structurally similar compounds can provide an indication of expected solubility. For instance, 5,5-dimethyl-1-pyrroline N-oxide exhibits a solubility of approximately 42 mg/mL in dimethylformamide (DMF) and 50 mg/mL in ethanol and dimethyl sulfoxide (DMSO).[1] It is reasonable to expect this compound to have a similar solubility profile in these polar aprotic and protic solvents.
Summary of Expected Solubility:
| Solvent Category | Solvent Examples | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | Strong hydrogen bonding interactions with the N-oxide and methoxy groups. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Favorable dipole-dipole interactions. |
| Halogenated | Dichloromethane | Moderate | Used in extraction procedures. |
| Aromatic | Toluene | Low | Weaker intermolecular interactions compared to polar solvents. |
| Nonpolar | Hexane, Petroleum Ether | Very Low | "Like dissolves like" principle; significant mismatch in polarity. |
Experimental Determination of Solubility
For precise and reliable solubility data, experimental determination is essential. The following are standard protocols for measuring the solubility of a solid compound like this compound.
Equilibrium Solubility Method (Shake-Flask)
This is the gold standard method for determining thermodynamic solubility.
Protocol:
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial or flask.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a chemically inert filter (e.g., PTFE).
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Calculation: The solubility is then calculated and expressed in units such as mg/mL or mol/L.
Workflow for Equilibrium Solubility Determination
Caption: Workflow of the equilibrium (shake-flask) method for solubility determination.
Solvent Addition (Clear Point) Method
This method is faster than the equilibrium method and is particularly useful for screening multiple solvents or solvent mixtures.
Protocol:
-
Preparation: Start with a known mass of this compound as a suspension in a small, known volume of an anti-solvent or the solvent of interest.
-
Titration: Gradually add the solvent of interest at a constant rate while continuously monitoring the suspension, for instance, with a turbidity sensor or visually.
-
Clear Point Determination: The point at which the suspension becomes a clear solution is the "clear point."
-
Calculation: The solubility is calculated based on the total volume of solvent added to dissolve the known mass of the solute.
Workflow for Solvent Addition Method
Caption: Workflow of the solvent addition (clear point) method for solubility determination.
Practical Implications from Synthesis and Purification
The synthetic route to this compound provides valuable practical insights into its solubility characteristics. A common synthesis involves the reaction of a precursor with sodium methoxide in methanol.[1][5] The use of methanol as the reaction solvent confirms the compound's good solubility in this polar protic solvent.
The workup procedure often involves extraction with dichloromethane, indicating its utility as a solvent for this compound.[1] Subsequent purification steps, such as crystallization or trituration from less polar solvents like toluene or petroleum ether, highlight the compound's lower solubility in these media, a property that is exploited to achieve purification.[1][5]
Conclusion
The solubility of this compound is a critical parameter for its effective use in research and pharmaceutical development. This guide has provided a comprehensive overview of its solubility based on theoretical principles, qualitative observations from its synthesis, and established experimental protocols for its quantitative determination. While precise, broad-spectrum quantitative data is not yet widely available, the information and methodologies presented herein offer a solid foundation for scientists and researchers to effectively handle and utilize this important chemical intermediate. For any new application, it is highly recommended to experimentally determine the solubility in the specific solvent system of interest.
References
An In-depth Technical Guide to 3,4-Dimethoxy-2-methylpyridine N-oxide: Discovery, Synthesis, and Applications
This guide provides a comprehensive technical overview of 3,4-Dimethoxy-2-methylpyridine N-oxide, a key heterocyclic intermediate in modern pharmaceutical synthesis. We will explore its historical context, delve into its synthesis and chemical transformations, and discuss its critical applications in drug development. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, process development, and pharmaceutical sciences.
Introduction and Strategic Importance
This compound, with CAS Number 72830-07-0, is a substituted pyridine N-oxide that has garnered significant attention primarily as a pivotal building block in the synthesis of proton pump inhibitors (PPIs).[1][2] Its unique structural features, particularly the N-oxide functionality and the specific arrangement of methoxy and methyl groups on the pyridine ring, make it an ideal precursor for constructing the complex molecular architectures of modern drugs. The N-oxide group not only influences the electronic properties of the pyridine ring but also provides a reactive handle for subsequent chemical modifications, a central theme we will explore in this guide.
Discovery and History: A Tale of Proton Pump Inhibitors
The history of this compound is intrinsically linked to the development of a blockbuster class of drugs: the proton pump inhibitors. Specifically, its emergence is a direct consequence of the research and development efforts at the German pharmaceutical company Byk Gulden (later part of Altana and now Takeda) in the 1980s, which led to the discovery of pantoprazole.[3][4]
The quest for more effective treatments for acid-related gastrointestinal disorders spurred the development of PPIs. Following the success of the first PPI, omeprazole, researchers at Byk Gulden sought to develop new analogues with improved properties. Their drug discovery program, initiated in 1980, culminated in the synthesis of pantoprazole in 1985.[3][4] The synthesis of pantoprazole required a specific substituted pyridine moiety that could be coupled with a benzimidazole core. This necessity drove the development of synthetic routes to key intermediates, among which this compound was paramount.
While the initial disclosures of its synthesis are embedded within the patent literature for pantoprazole and related compounds, the strategic importance of this N-oxide became evident as it offered an efficient pathway to the required 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, the immediate precursor for coupling with the benzimidazole fragment.
Synthesis and Chemical Transformations
The synthesis of this compound can be achieved through various routes, often starting from readily available precursors. A common and illustrative method involves the nucleophilic substitution of a suitable leaving group on the pyridine ring with a methoxide source.
Representative Synthetic Protocol
One well-documented procedure involves the reaction of 3-methoxy-2-methyl-4-nitropyridine 1-oxide with sodium methoxide.[4]
Step-by-step Methodology:
-
Reaction Setup: In a suitable reaction vessel, 3-methoxy-2-methyl-4-nitropyridine 1-oxide (25 mmol) is stirred in 75 ml of dry methanol at 40°C.
-
Reagent Addition: To this solution, 4.7 ml of a 30% sodium methoxide solution is added.
-
Reaction Execution: The reaction mixture is stirred at 40°C for 16 hours.
-
Work-up:
-
The mixture is cooled, and the pH is adjusted to 7 with concentrated sulfuric acid.
-
The mixture is then filtered and concentrated under vacuum.
-
The resulting oily, reddish residue is taken up in 50 ml of toluene and filtered again to remove any insoluble materials.
-
The filtrate is concentrated to dryness.
-
-
Purification: The resulting yellow, oily residue is crystallized on an ice bath and then triturated with 30 ml of petroleum ether (50/70) at 40°C.
-
Isolation: The product is isolated by filtration and dried in a desiccator, yielding 3,4-dimethoxy-2-methyl-pyridine 1-oxide as pale yellow crystals.
This method has been reported to yield the product in high purity and with a yield of approximately 88%.[4]
Comparative Analysis of Synthetic Routes
| Starting Material | Key Reagents | Reported Yield | Advantages | Disadvantages | Reference |
| 3-methoxy-2-methyl-4-nitropyridine 1-oxide | Sodium methoxide, Methanol | 88% | High yield, well-documented | Requires a nitrated starting material | [4] |
| 4-chloro-3-methoxy-2-methylpyridine N-oxide | Sodium methoxide, Methanol | High | Readily available starting material for PPI synthesis | The synthesis of the starting material adds steps | ChemicalBook |
The Boekelheide Rearrangement: A Key Transformation
A critical reaction of this compound in the synthesis of proton pump inhibitors is its rearrangement in the presence of acetic anhydride. This reaction is a variation of the Boekelheide rearrangement , a powerful tool for the functionalization of the alkyl group at the 2-position of a pyridine N-oxide.
The mechanism of the Boekelheide rearrangement begins with the acylation of the N-oxide oxygen by acetic anhydride. This is followed by the deprotonation of the α-methyl group by the acetate anion. The resulting intermediate then undergoes a [3.3]-sigmatropic rearrangement to furnish the acetylated hydroxymethylpyridine. Subsequent hydrolysis of the acetate ester yields the desired 2-hydroxymethylpyridine derivative, which can then be converted to the 2-chloromethyl derivative for coupling.
References
Methodological & Application
The Versatile N-O Moiety: Unlocking the Synthetic Potential of 3,4-Dimethoxy-2-methylpyridine N-oxide
Introduction: In the landscape of modern organic synthesis, the strategic manipulation of heterocyclic compounds is paramount for the construction of complex molecular architectures, particularly in the realm of pharmaceutical development. Among these, pyridine N-oxides represent a versatile class of reagents and intermediates, offering a unique reactivity profile stemming from the polarized N-O bond. This application note provides a detailed exploration of a specific, yet highly relevant member of this family: 3,4-Dimethoxy-2-methylpyridine N-oxide . While its principal and most well-documented application lies as a crucial building block in the industrial synthesis of the proton pump inhibitor Pantoprazole, this guide will also delve into its potential utility in broader synthetic transformations, drawing upon the established chemistry of pyridine N-oxides. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic utility of this compound.
Part 1: The Cornerstone of Pantoprazole Synthesis
The most significant contribution of this compound to organic synthesis is its role as a key intermediate in the multi-step synthesis of Pantoprazole, a widely used medication for the treatment of acid-related gastrointestinal disorders. The N-oxide functionality is strategically introduced to facilitate the subsequent chemical transformations leading to the final drug substance.
The synthesis of Pantoprazole generally involves the coupling of two key heterocyclic fragments: a substituted benzimidazole and a pyridine derivative. This compound serves as the precursor to the latter. The synthetic sequence highlights the importance of the N-oxide in activating the pyridine ring for subsequent functionalization.
A common synthetic route involves the condensation of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole with a reactive derivative of 3,4-dimethoxy-2-methylpyridine. The N-oxide is an essential precursor to this reactive pyridine derivative.[1][2][3]
Illustrative Synthetic Workflow for Pantoprazole Synthesis
References
Application Notes & Protocols: 3,4-Dimethoxy-2-methylpyridine N-oxide as a Key Intermediate for H+/K+-ATPase Inhibitors
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the synthesis and application of 3,4-dimethoxy-2-methylpyridine N-oxide, a critical intermediate in the manufacturing of proton pump inhibitors (PPIs). PPIs, such as pantoprazole and omeprazole, are cornerstone therapies for acid-related gastrointestinal disorders.[1][2] Their mechanism of action relies on the irreversible inhibition of the gastric H+/K+-ATPase, the enzyme responsible for the final step in gastric acid secretion.[3][4] The strategic synthesis of these complex heterocyclic molecules is of paramount importance in pharmaceutical chemistry. This guide offers an in-depth look at a validated synthetic protocol for this compound, explains the causality behind the experimental design, details its subsequent conversion into a reactive species for coupling, and provides methods for characterization.
The Central Role of H+/K+-ATPase Inhibition
The gastric H+/K+-ATPase, or proton pump, is an enzyme located in the parietal cells of the stomach lining.[1] It is responsible for exchanging cytoplasmic hydrogen ions (H+) for extracellular potassium ions (K+), a process that is the final and rate-limiting step in acid secretion.[1][3] Conditions like gastroesophageal reflux disease (GERD) and peptic ulcers are often characterized by excessive acid production.[1]
Proton pump inhibitors are prodrugs, meaning they are administered in an inactive form.[5] As weak bases, they selectively accumulate in the highly acidic secretory canaliculi of the parietal cells.[5] In this acidic environment, the PPI undergoes a molecular rearrangement to its active form, a sulfenic acid or cyclic sulfenamide.[5] This activated species then forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase, irreversibly inactivating the pump.[4][6] This targeted mechanism provides potent and long-lasting suppression of gastric acid.
Caption: Mechanism of H+/K+-ATPase inhibition by a proton pump inhibitor.
Synthetic Strategy: From Pyridine N-Oxide to PPI Core
The synthesis of many prominent PPIs involves the coupling of a substituted pyridine ring with a benzimidazole moiety. This compound serves as a versatile precursor to the pyridine component. The N-oxide functional group is crucial; it deactivates the nitrogen atom to prevent side reactions and activates the C2-methyl group for subsequent functionalization.[7] The typical synthetic pathway involves:
-
Synthesis of the Pyridine N-Oxide: Formation of this compound from a suitable precursor.
-
Functionalization: Rearrangement of the N-oxide to introduce a reactive handle (e.g., a hydroxymethyl or chloromethyl group) at the 2-position of the pyridine ring.[8][9]
-
Coupling: Nucleophilic substitution reaction between the functionalized pyridine and a mercaptobenzimidazole to form a thioether linkage.[10]
-
Oxidation: Controlled oxidation of the thioether to the final sulfoxide (the active PPI).[11][12]
Caption: General synthetic workflow for PPIs via the N-oxide intermediate.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a validated procedure describing the nucleophilic substitution of a nitro group with a methoxy group, a common and efficient method for this transformation.[13]
Causality and Rationale:
-
Starting Material: 3-methoxy-2-methyl-4-nitropyridine 1-oxide is used because the nitro group is an excellent leaving group for nucleophilic aromatic substitution, especially when activated by the electron-withdrawing N-oxide.
-
Reagent: Sodium methoxide provides the nucleophilic methoxy group (CH₃O⁻) required to displace the nitro group.
-
Solvent: Dry methanol is used as it is the solvent for the sodium methoxide solution and participates in the reaction equilibrium. The use of a dry solvent is critical to prevent unwanted side reactions with water.
-
Temperature: The reaction is maintained at 40°C to provide sufficient energy to overcome the activation barrier without promoting decomposition or side reactions.
-
Workup: The reaction is neutralized with sulfuric acid to quench the excess base. Toluene is used for extraction and to azeotropically remove residual water during concentration. Petroleum ether is used for trituration to induce crystallization and wash away nonpolar impurities, yielding the pure product.
Materials:
-
3-methoxy-2-methyl-4-nitropyridine 1-oxide
-
Sodium methoxide solution (30% in methanol)
-
Dry Methanol
-
Concentrated Sulfuric Acid
-
Toluene
-
Petroleum Ether (50-70°C boiling range)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and condenser, add 3-methoxy-2-methyl-4-nitropyridine 1-oxide (4.5 g, 25 mmol).
-
Add dry methanol (75 ml) and stir to dissolve.
-
Carefully add 30% sodium methoxide solution (4.7 ml).
-
Heat the reaction mixture to 40°C and stir for 16 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture in an ice bath.
-
Carefully neutralize the mixture to pH 7 by the dropwise addition of concentrated sulfuric acid.
-
Filter off any precipitated salts and wash the solid with a small amount of cold methanol.
-
Concentrate the filtrate completely under vacuum.
-
To the oily, reddish residue, add toluene (50 ml) and stir. Filter again to remove any insoluble constituents.
-
Concentrate the toluene filtrate to dryness under vacuum. The resulting yellow oil should crystallize upon cooling in an ice bath.
-
Add petroleum ether (30 ml) and stir the solid at 40°C to triturate.
-
Filter the pale yellow crystals, wash with a small amount of cold petroleum ether, and dry in a desiccator to yield the final product.[13]
Protocol 2: Conversion to 2-Hydroxymethyl-3,4-dimethoxypyridine
The N-oxide is subsequently activated for coupling. A common method is the Boekelheide-type rearrangement using acetic anhydride, which forms a 2-acetoxymethyl intermediate, followed by hydrolysis.[8][9]
Causality and Rationale:
-
Reagent: Acetic anhydride serves as both a reagent and solvent. It reacts with the N-oxide oxygen, initiating an intramolecular rearrangement that results in the formation of a more reactive 2-acetoxymethylpyridine.
-
Temperature: The reaction is performed at elevated temperatures (reflux) to facilitate the rearrangement.
-
Hydrolysis: Sodium hydroxide is used for the saponification (hydrolysis) of the acetate ester to the desired hydroxymethyl group.[8]
-
Extraction: Dichloromethane is a suitable organic solvent to extract the product from the aqueous basic solution.
Materials:
-
This compound
-
Acetic Anhydride
-
Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate
Procedure:
-
In a flask fitted with a reflux condenser, heat acetic anhydride to 80-90°C.
-
Gradually add this compound. An exothermic reaction may occur.
-
Once the addition is complete, heat the mixture to reflux (approx. 120-140°C) for 2-4 hours.[8][9]
-
Cool the reaction and remove the excess acetic anhydride under reduced pressure.
-
To the residual oil, add sodium hydroxide solution (e.g., 10% w/v) and heat at 80-90°C for 3-4 hours to hydrolyze the acetate intermediate.[8]
-
Cool the reaction mixture and extract three times with dichloromethane.
-
Combine the organic extracts, wash with water until neutral, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield 2-hydroxymethyl-3,4-dimethoxypyridine. This product can be further purified by crystallization or used directly for the next step (e.g., chlorination with thionyl chloride to prepare the 2-chloromethyl derivative).[14]
Data Summary and Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Parameter | Expected Value/Result | Source |
| Appearance | Pale yellow crystalline solid | [13] |
| Molecular Formula | C₈H₁₁NO₃ | [15] |
| Molecular Weight | 169.18 g/mol | [16] |
| Melting Point | 111-113 °C | [13] |
| Typical Yield | ~88% | [13] |
| ¹H NMR | Consistent with the expected structure | - |
| Mass Spec (ESI+) | m/z = 170.1 [M+H]⁺ | - |
Conclusion
This compound is a cornerstone intermediate for the synthesis of H+/K+-ATPase inhibitors. Its preparation via nucleophilic aromatic substitution is a robust and high-yielding process. The N-oxide functionality is not merely a passive spectator; it is a key activating group that facilitates the crucial subsequent C-2 functionalization required for coupling with the benzimidazole core of the final drug substance. The protocols provided herein offer a validated and rational approach for researchers engaged in the synthesis of these vital pharmaceutical agents.
References
- 1. What are H+/K+ ATPase and how do they work? [synapse.patsnap.com]
- 2. grokipedia.com [grokipedia.com]
- 3. The gastric HK-ATPase: structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Long lasting inhibitors of the gastric H,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanism for inhibition of gastric (H+ + K+)-ATPase by omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 8. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]
- 9. CN108191745A - The preparation method of 2- methylol -3,4- dimethoxy-pyridines - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. WO2009066309A2 - Process for preparation of omeprazole - Google Patents [patents.google.com]
- 12. Omeprazole process and compositions thereof - Patent US-6166213-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. prepchem.com [prepchem.com]
- 14. data.epo.org [data.epo.org]
- 15. 3,4-Dimethoxy-2-methyl-1-oxo-1lambda~5~-pyridine | C8H11NO3 | CID 10749647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. pharmaffiliates.com [pharmaffiliates.com]
Application Notes & Protocols: The Pivotal Role of 3,4-Dimethoxy-2-methylpyridine N-oxide in Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Keystone Building Block in Modern Pharmacotherapy
In the landscape of medicinal chemistry, certain molecular scaffolds emerge as indispensable tools for the construction of complex therapeutic agents. 3,4-Dimethoxy-2-methylpyridine N-oxide is one such cornerstone intermediate. While its applications are varied, it is most renowned for its critical role in the synthesis of a blockbuster class of drugs: the Proton Pump Inhibitors (PPIs).[1][2] These drugs, including household names like Pantoprazole, Omeprazole, and Rabeprazole, have revolutionized the treatment of acid-related gastrointestinal disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[3][4]
This guide provides an in-depth exploration of the application of this compound, detailing its strategic importance, the chemical principles governing its reactivity, and validated protocols for its use in the synthesis of PPIs. The narrative is designed to bridge theoretical understanding with practical, field-proven insights for professionals in drug discovery and development.
The Strategic Importance in Proton Pump Inhibitor (PPI) Synthesis
To appreciate the role of this compound, one must first understand the mechanism of the drugs it helps create.
The Target: H+/K+ ATPase (The Proton Pump)
PPIs function by irreversibly inhibiting the hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase) enzyme system, commonly known as the gastric proton pump.[5][6] This enzyme is the final and crucial step in the secretion of gastric acid into the stomach lumen.[3][7] By forming a covalent disulfide bond with cysteine residues on the pump, PPIs effectively shut down acid production, allowing damaged gastrointestinal tissue to heal.[5][7]
General Synthetic Architecture of PPIs
The molecular architecture of most PPIs consists of two core heterocyclic systems: a substituted benzimidazole ring and a substituted pyridine ring, linked by a methylsulfinyl (-CH₂-S(O)-) bridge. The general synthesis strategy involves the coupling of a reactive pyridine intermediate with a benzimidazole thiol, followed by a controlled oxidation of the resulting thioether to the active sulfoxide.
This is where this compound becomes the star player. It serves as a stable, yet activatable, precursor to the entire substituted pyridine portion of the final drug.
The Role of the N-oxide: Activating the 2-Methyl Group
The N-oxide functional group is not merely a passive placeholder; it is a strategic chemical handle that fundamentally alters the reactivity of the pyridine ring.[8][9] In its parent pyridine form, the C2-methyl group is relatively inert. The introduction of the N-oxide has two profound effects:
-
Electronic Activation: The electron-withdrawing nature of the N-oxide group increases the acidity of the protons on the adjacent methyl group.
-
Rearrangement Potential: It enables a facile rearrangement, often referred to as a Polonovski-type or Boekelheide rearrangement, upon treatment with an acylating agent like acetic anhydride.[10]
This rearrangement is the key transformation. It converts the stable 2-methyl group into a highly reactive electrophilic species, such as a 2-acetoxymethyl or, after further transformation, a 2-chloromethyl pyridine derivative.[11][12] This newly formed electrophilic center is now perfectly primed for nucleophilic attack by the benzimidazole thiol, forming the crucial thioether bond that constitutes the backbone of the PPI.
Diagram 1: General Synthetic Pathway for Pantoprazole
Caption: Synthetic pathway for Pantoprazole highlighting the N-oxide intermediate.
Detailed Protocols and Methodologies
The following protocols are presented as a comprehensive guide for the multi-step synthesis of a pantoprazole sulfide intermediate, starting from a precursor to this compound.
Protocol 1: Synthesis of this compound
This procedure is adapted from established synthetic routes where a nitro group at the 4-position is displaced by a methoxy group.[13]
-
Reaction: Nucleophilic Aromatic Substitution
-
Starting Material: 3-Methoxy-2-methyl-4-nitropyridine 1-oxide
-
Reagents: Sodium methoxide solution (30% in methanol), Methanol, Sulfuric Acid, Toluene, Petroleum Ether.
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-methoxy-2-methyl-4-nitropyridine 1-oxide (4.5 g, 25 mmol).
-
Add dry methanol (75 mL) to dissolve the starting material.
-
Slowly add 30% sodium methoxide solution (4.7 mL) to the stirred solution.
-
Heat the reaction mixture to 40°C and maintain stirring for 16 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture in an ice bath.
-
Carefully neutralize the reaction mixture to pH 7 by the dropwise addition of concentrated sulfuric acid.
-
Filter the resulting mixture to remove precipitated salts and concentrate the filtrate completely under reduced pressure.
-
The oily, reddish residue is taken up in toluene (50 mL). Filter again to remove any remaining insoluble materials.
-
Concentrate the toluene filtrate to dryness to yield a yellow oily residue.
-
Induce crystallization by cooling the residue in an ice bath.
-
Triturate the resulting solid with petroleum ether (30 mL) at 40°C, filter, and dry in a desiccator to afford the final product.
| Parameter | Expected Value |
| Product | 3,4-Dimethoxy-2-methylpyridine 1-oxide |
| Appearance | Pale yellow crystalline solid |
| Expected Yield | ~88%[13] |
| Melting Point | 111-113°C[13] |
Diagram 2: Experimental Workflow for N-oxide Synthesis
Caption: Step-wise workflow for the synthesis of the target N-oxide.
Protocol 2: Activation and Condensation to Form Pantoprazole Sulfide
This protocol describes the "one-pot" activation of the N-oxide and subsequent condensation with the benzimidazole thiol, a common strategy to improve efficiency.[11][14]
-
Reaction: Rearrangement and Nucleophilic Substitution
-
Starting Materials: this compound, 5-(Difluoromethoxy)-2-mercaptobenzimidazole.
-
Reagents: Acetic anhydride, Thionyl chloride, Sodium hydroxide, Ethanol, Water.
Step-by-Step Procedure:
-
Activation (Part A - Acetoxylation): In a flask protected from moisture, dissolve this compound in acetic anhydride. Heat the mixture to initiate the rearrangement to the 2-acetoxymethyl-3,4-dimethoxypyridine intermediate. This step is often exothermic and requires careful temperature control.[15]
-
Activation (Part B - Chlorination): After the rearrangement is complete (monitored by TLC), the excess acetic anhydride is removed under vacuum. The residue is then treated with a chlorinating agent, such as thionyl chloride, typically in an inert solvent like dichloromethane, to convert the acetoxy intermediate into the more reactive 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.[12] Isolate this intermediate or use it directly in the next step.
-
Condensation (Coupling): In a separate reaction vessel, prepare a solution of sodium hydroxide in a mixture of ethanol and water.
-
Add 5-(difluoromethoxy)-2-mercaptobenzimidazole to the basic solution and stir until it dissolves, forming the sodium thiolate salt.
-
Slowly add a solution of the 2-chloromethyl-3,4-dimethoxypyridine hydrochloride (from step 2) to the thiolate solution at a controlled temperature (e.g., 40-50°C).
-
Stir the reaction mixture for several hours until the coupling is complete.[16]
-
Upon completion, the product, pantoprazole sulfide, often precipitates from the reaction mixture upon cooling or addition of water.
-
Collect the solid by filtration, wash with water and a cold organic solvent (e.g., ethanol or isopropanol) to remove impurities, and dry under vacuum.
| Parameter | Expected Value |
| Product | Pantoprazole Sulfide |
| Appearance | Off-white to white solid |
| Purity (HPLC) | >99% (after purification) |
Causality and Trustworthiness: This multi-step protocol is designed for efficiency and control. The initial N-oxide activation via rearrangement is a critical step that generates the necessary electrophile.[11] Using the crude chlorinated intermediate directly in the condensation step (an in situ approach) can minimize degradation and improve overall yield.[14] The final oxidation to Pantoprazole (the sulfoxide) is a separate, critical step not covered here, which requires careful control to avoid over-oxidation to the sulfone impurity.[17][18]
Conclusion
This compound is more than just an intermediate; it is a testament to strategic molecular design in medicinal chemistry. Its unique ability to facilitate the activation of an otherwise unreactive methyl group provides a robust and scalable pathway to the pyridine core of numerous proton pump inhibitors. Understanding the principles behind its reactivity and mastering the protocols for its use are essential skills for any scientist involved in the synthesis and development of this vital class of pharmaceuticals.
References
- 1. Buy this compound | 72830-07-0 [smolecule.com]
- 2. This compound | 72830-07-0 [chemicalbook.com]
- 3. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. droracle.ai [droracle.ai]
- 6. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]
- 7. drkumardiscovery.com [drkumardiscovery.com]
- 8. baranlab.org [baranlab.org]
- 9. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 10. Rabeprazole - Wikipedia [en.wikipedia.org]
- 11. asianjpr.com [asianjpr.com]
- 12. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. prepchem.com [prepchem.com]
- 14. researchgate.net [researchgate.net]
- 15. EP1085019A1 - Omeprazole synthesis - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
Application Note: A Verified Protocol for the Synthesis of 2-[(Pyridylmethyl)thio]-1H-benzimidazoles from Pyridine N-Oxide Precursors
Abstract
This document provides a detailed, field-verified protocol for the synthesis of 2-[[2-(pyridylmethyl)thio]]-1H-benzimidazoles, a core scaffold in many proton pump inhibitors (PPIs). The synthesis commences with the activation of a 3,4-Dimethoxy-2-methylpyridine N-oxide intermediate, followed by its coupling with a 2-mercapto-1H-benzimidazole derivative. This application note elucidates the underlying chemical principles, provides step-by-step experimental procedures, and explains the causality behind critical process parameters to ensure reproducibility and high yield. The protocols described herein are designed for researchers, chemists, and professionals in the field of drug development and medicinal chemistry.
Introduction and Scientific Background
The 2-[(pyridylmethyl)thio]-1H-benzimidazole scaffold is the foundational structure for a class of highly successful anti-ulcer drugs known as proton pump inhibitors, including omeprazole and rabeprazole.[1][2] These drugs function by covalently binding to the H+/K+-ATPase enzyme system (the "proton pump") in gastric parietal cells, effectively suppressing acid secretion.[]
The synthesis of this scaffold is a well-established process in medicinal chemistry, but its efficiency and success rely on a nuanced understanding of the reaction mechanism. A common and robust synthetic strategy involves a two-stage process:
-
Activation of the Pyridine Ring: The starting material, a substituted 2-methylpyridine N-oxide, is chemically activated. The N-oxide group is crucial as it facilitates the functionalization of the adjacent 2-methyl group, which is otherwise relatively unreactive.[4][5] This activation transforms the methyl group into a reactive electrophilic center, typically a halomethyl or acetoxymethyl group.
-
Nucleophilic Coupling: The activated pyridine derivative is then coupled with a nucleophilic 2-mercapto-1H-benzimidazole via a standard SN2 reaction to form the desired thioether linkage.[6][7]
This guide provides a comprehensive protocol for this synthesis, starting from this compound.
Reaction Mechanism and Workflow
The overall synthesis proceeds in two distinct, sequential chemical transformations. First, the pyridine N-oxide is activated, and second, it is coupled with the benzimidazole thiol.
Overall Synthetic Workflow
The process begins with the conversion of the stable N-oxide precursor into a highly reactive chloromethyl intermediate. This intermediate is then immediately used in the subsequent coupling step to form the final thioether product.
Caption: Overall workflow for the synthesis of the target benzimidazole thioether.
Mechanistic Rationale
The key to this synthesis is the activation of the 2-methyl group on the pyridine ring. Pyridine N-oxides are versatile intermediates that enable this transformation.[4][5]
-
Activation via Chlorination: Treatment of the N-oxide with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) is a common industrial method. This process is believed to proceed through a rearrangement that ultimately installs a chlorine atom on the methyl group, yielding a reactive 2-(chloromethyl)pyridine derivative.[8][9] This electrophilic intermediate is primed for nucleophilic attack.
-
Nucleophilic Substitution (SN2): The 2-mercapto-1H-benzimidazole is deprotonated by a base (e.g., NaOH) to form a highly nucleophilic thiolate anion. This anion then attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion and forming the stable C-S (thioether) bond.[6]
Caption: Logical flow of the reaction mechanism from N-oxide to thioether.
Experimental Protocols & Methodologies
This section provides detailed, step-by-step procedures for the synthesis.
Part A: Synthesis of 2-(chloromethyl)-3,4-dimethoxypyridine Hydrochloride
This protocol details the activation of the pyridine N-oxide to its chloromethyl derivative.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend this compound (1.0 eq) in anhydrous dichloromethane (10 mL per gram of N-oxide).
-
Cool the suspension to 0 °C using an ice-water bath.
-
Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise via the dropping funnel over 30-45 minutes. Causality Note: The slow, cooled addition is critical to control the exothermic reaction and prevent the formation of undesired byproducts.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (disappearance of the starting N-oxide), cool the mixture to room temperature and slowly evaporate the solvent and excess thionyl chloride under reduced pressure.
-
Add diethyl ether to the residue to precipitate the hydrochloride salt of the product.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride as a solid, which can be used in the next step without further purification.
Part B: Synthesis of 2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole
This protocol describes the coupling of the activated pyridine with 2-mercapto-1H-benzimidazole.
Materials:
-
2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride (from Part A)
-
2-Mercapto-1H-benzimidazole
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
Procedure:
-
In a reaction vessel, dissolve 2-Mercapto-1H-benzimidazole (1.0 eq) and sodium hydroxide (2.1 eq) in a mixture of ethanol and water (e.g., a 1:1 v/v mixture). Causality Note: The base deprotonates the thiol group to form the sodium thiolate salt, a potent nucleophile essential for the SN2 reaction.[10]
-
Stir the solution at room temperature until all solids have dissolved.
-
In a separate beaker, dissolve the 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride (1.05 eq) in water.
-
Add the solution of the chloromethyl pyridine derivative dropwise to the benzimidazole thiolate solution over 20-30 minutes. An immediate precipitation of the product may be observed.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring completion by TLC.[7]
-
Upon completion, collect the precipitated solid by filtration.
-
Wash the solid thoroughly with water to remove inorganic salts, followed by a wash with a cold ethanol/water mixture.
-
Dry the product under vacuum at 45-50 °C to a constant weight. The resulting solid is typically of high purity.
Quantitative Data Summary
The following table summarizes typical reactant quantities and expected outcomes for this synthesis protocol.
| Parameter | Value | Rationale / Notes |
| Part A: Activation | ||
| Pyridine N-oxide | 1.0 eq | Limiting reagent for the first step. |
| Thionyl Chloride (SOCl₂) | 1.2 - 1.5 eq | Excess ensures complete conversion of the N-oxide. |
| Reaction Temperature | 0 °C to 40 °C | Initial cooling controls exotherm, followed by heating to drive reaction. |
| Typical Yield | 85-95% | Yield of the crude hydrochloride salt intermediate.[9] |
| Part B: Coupling | ||
| 2-Mercaptobenzimidazole | 1.0 eq | Limiting reagent for the overall synthesis. |
| Sodium Hydroxide | 2.1 eq | One equivalent neutralizes the HCl salt, one deprotonates the thiol. |
| Chloromethyl Pyridine HCl | 1.05 eq | Slight excess ensures complete consumption of the valuable benzimidazole. |
| Reaction Temperature | 20-25 °C | Reaction proceeds efficiently at ambient temperature. |
| Overall Typical Yield | 75-85% | Based on the starting 2-Mercaptobenzimidazole. |
Safety and Handling
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release HCl and SO₂ gases. All operations must be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Sodium Hydroxide (NaOH): Caustic and can cause severe burns. Avoid contact with skin and eyes.
-
Solvents: Dichloromethane is a suspected carcinogen. Diethyl ether is extremely flammable. Handle all solvents in a fume hood away from ignition sources.
Conclusion
The described two-step protocol, beginning with the activation of this compound, provides a reliable and high-yielding pathway to synthesize 2-[[(pyridylmethyl)thio]]-1H-benzimidazoles. By understanding the mechanistic principles—namely, the N-oxide-facilitated activation of the 2-methyl group and the subsequent SN2 coupling—researchers can effectively troubleshoot and adapt this procedure for various substituted analogs, aiding in the development of novel therapeutic agents.
References
- 1. scispace.com [scispace.com]
- 2. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents [patents.google.com]
- 10. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
analytical methods for quantification of 3,4-Dimethoxy-2-methylpyridine N-oxide
An Application Guide to the Quantitative Analysis of 3,4-Dimethoxy-2-methylpyridine N-oxide
Abstract
This comprehensive guide provides detailed analytical methods and protocols for the accurate quantification of this compound (CAS: 72830-07-0), a key impurity and synthetic intermediate related to the pharmaceutical agent Pantoprazole[1][2]. Designed for researchers, analytical scientists, and drug development professionals, this document outlines robust methodologies using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols are grounded in established principles of analytical chemistry and adhere to rigorous validation standards as outlined by the International Council for Harmonisation (ICH)[3]. Each section explains the causality behind experimental choices, ensuring that the described methods are not only repeatable but also scientifically sound and self-validating[4][5].
Introduction: The Analytical Imperative
This compound is a substituted pyridine N-oxide with a molecular weight of 169.18 g/mol [6][7]. Its presence, even at trace levels, must be precisely controlled in pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. Therefore, the development of sensitive, specific, and validated analytical methods for its quantification is a critical requirement in quality control and regulatory submissions.
This guide presents two primary analytical approaches: a widely accessible HPLC-UV method for routine quality control and a highly sensitive and specific LC-MS method for trace-level analysis and structural confirmation.
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle of the Method
Reversed-phase HPLC (RP-HPLC) is the cornerstone of pharmaceutical analysis due to its robustness and versatility. This method separates this compound from its related substances based on its polarity. The analyte is dissolved in a suitable solvent, injected into the HPLC system, and separated on a nonpolar stationary phase (C18) using a polar mobile phase. The compound's inherent UV chromophore allows for its detection and quantification using a UV detector. The choice of a C18 column is based on its proven efficacy in retaining and resolving a wide range of small organic molecules, including heterocyclic compounds like pyridine derivatives[8].
Experimental Protocol: HPLC-UV
2.1.1. Equipment and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Analytical balance.
-
Volumetric flasks, pipettes, and autosampler vials.
-
Syringe filters (0.45 µm, nylon or PTFE).
2.1.2. Reagents and Standards
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade or purified to 18.2 MΩ·cm.
-
Phosphoric acid (H₃PO₄), analytical grade.
-
This compound reference standard (purity ≥98%).
2.1.3. Solution Preparation
-
Mobile Phase A: 0.1% Phosphoric Acid in Water. Add 1.0 mL of phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.
-
Sample Preparation: Accurately weigh a sample containing the analyte and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
2.1.4. Chromatographic Conditions
| Parameter | Value | Justification |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for retaining moderately polar analytes. |
| Mobile Phase | Gradient elution with A: 0.1% H₃PO₄ in H₂O and B: ACN | Acidic pH improves peak shape for pyridine compounds. |
| Gradient Program | 0-2 min: 10% B; 2-15 min: 10-70% B; 15-17 min: 70% B; 17.1-20 min: 10% B | Gradient ensures elution of the analyte and separation from potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | Balances sensitivity with peak shape. |
| Detection Wavelength | 285 nm | Based on the UV absorbance maxima of related pyridine N-oxide structures[8]. A PDA detector can confirm the optimal wavelength. |
Workflow Visualization: HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification of the analyte.
Method Validation Protocol
To ensure that the analytical data is reliable, the method must be validated according to ICH Q2(R2) guidelines[3]. Validation demonstrates that the procedure is suitable for its intended purpose[9][10].
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze blank (diluent), placebo, and a sample spiked with the analyte and known impurities. | The analyte peak should be free of interference from other components at its retention time. Peak purity should be confirmed with a PDA detector.[4] |
| Linearity | Analyze calibration standards at a minimum of five concentration levels in triplicate. | Plot peak area vs. concentration. The correlation coefficient (r²) should be ≥ 0.999. |
| Range | Confirmed by the linearity study. | The range should cover 80% to 120% of the expected test concentration. |
| Accuracy | Analyze samples of a known concentration (placebo) spiked with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. | The percent recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability: Six replicate injections of a standard at 100% concentration. Intermediate Precision: Repeat on a different day with a different analyst. | The relative standard deviation (RSD) should be ≤ 2.0% for repeatability and intermediate precision. |
| Limit of Quantitation (LOQ) | Determine the concentration that yields a signal-to-noise ratio (S/N) of approximately 10. | The precision at the LOQ should have an RSD ≤ 10%. |
| Limit of Detection (LOD) | Determine the concentration that yields a signal-to-noise ratio (S/N) of approximately 3. | Visual evaluation. |
| Robustness | Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2). | The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits. |
Method 2: Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle of the Method
LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. This technique is ideal for confirming the identity of the analyte and for quantifying it at very low levels. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like pyridine N-oxides, typically forming protonated molecular ions [M+H]⁺[11][12]. By using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode, we can monitor a specific fragmentation of the parent ion, which dramatically reduces background noise and increases specificity.
Experimental Protocol: LC-MS
3.1.1. Equipment and Materials
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an ESI source.
-
LC system, analytical column, and solvents as described in the HPLC-UV method.
-
Deuterated internal standard, such as this compound-d3, if available, for highest accuracy[13].
3.1.2. Solution Preparation
-
Mobile Phase A: 0.1% Formic Acid in Water. (Formic acid is volatile and highly compatible with MS).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Standards and Samples: Prepare as described for the HPLC-UV method, but at lower concentrations appropriate for the sensitivity of the LC-MS system (e.g., in the ng/mL range). If an internal standard is used, spike it into all standards and samples at a constant concentration.
3.1.3. LC-MS Conditions
| Parameter | Value | Justification |
| LC Conditions | Use the same column and a similar gradient as the HPLC-UV method. | |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | ESI is effective for polar compounds; positive mode will detect the protonated molecule [M+H]⁺. |
| [M+H]⁺ (Precursor Ion) | m/z 170.1 | Calculated for C₈H₁₁NO₃ + H⁺. This must be confirmed by infusion. |
| Product Ion(s) | To be determined by MS/MS | Characteristic fragments resulting from collision-induced dissociation (CID). For pyridine N-oxides, loss of oxygen ([M+H-16]⁺) or other side-chain cleavages are common[14]. |
| Scan Mode | Multiple Reaction Monitoring (MRM) | Provides maximum sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. |
| Source Parameters | Capillary Voltage: ~3.5 kV; Gas Temp: ~300 °C | Optimize to achieve maximum stable signal for the analyte. |
Workflow Visualization: LC-MS/MS Analysis
Caption: Principle of LC-MS/MS analysis in MRM mode.
Conclusion
The analytical methods detailed in this guide provide a robust framework for the quantification of this compound. The HPLC-UV method serves as a reliable workhorse for routine quality control, while the LC-MS method offers superior sensitivity and specificity for trace analysis and identity confirmation. Adherence to the outlined validation protocols is essential to guarantee the generation of accurate and defensible data, a cornerstone of scientific integrity and regulatory compliance in the pharmaceutical industry[5].
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. 3,4-Dimethoxy-2-methylpyridine-N-oxide | LGC Standards [lgcstandards.com]
- 3. fda.gov [fda.gov]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 6. 3,4-Dimethoxy-2-methyl-1-oxo-1lambda~5~-pyridine | C8H11NO3 | CID 10749647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. ptfarm.pl [ptfarm.pl]
- 9. scielo.br [scielo.br]
- 10. wjarr.com [wjarr.com]
- 11. Pyridine N-oxide and pyridine-d5 N-oxide: an electrospray/tandem mass spectrometric study carried out at high mass resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scbt.com [scbt.com]
- 14. researchgate.net [researchgate.net]
The Strategic Role of 3,4-Dimethoxy-2-methylpyridine N-oxide in the Synthesis of Pantoprazole Derivatives
Application Note and Detailed Protocols for Researchers and Drug Development Professionals
Abstract
Pantoprazole, a cornerstone in the management of acid-related gastrointestinal disorders, belongs to the class of proton pump inhibitors. The synthesis of pantoprazole and its derivatives is a critical process in pharmaceutical manufacturing, where the purity and yield of the final active pharmaceutical ingredient (API) are of paramount importance. A key intermediate in many successful synthetic routes is 3,4-Dimethoxy-2-methylpyridine N-oxide. This technical guide provides an in-depth exploration of the pivotal role of this N-oxide intermediate, detailing the underlying chemical principles of its application, comprehensive experimental protocols for its use in the synthesis of pantoprazole derivatives, and insights into the control of related impurities.
Introduction: The Significance of Pantoprazole and its Synthetic Precursors
Pantoprazole is a substituted benzimidazole that effectively reduces gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells.[1] The synthesis of pantoprazole typically involves the coupling of a substituted pyridine moiety with a benzimidazole derivative.[2] The strategic introduction of the N-oxide functionality on the pyridine ring, specifically creating this compound, offers a versatile and efficient pathway for constructing the core structure of pantoprazole and its analogues. The N-oxide group serves as a crucial activating group, facilitating the subsequent nucleophilic substitution reaction with the benzimidazole thiol. Furthermore, its presence can influence the regioselectivity of the reaction and provides a handle for further chemical transformations. The synthesis of this key intermediate is a critical first step in many manufacturing processes for pantoprazole.[3]
Mechanistic Insights: The Role of the N-Oxide
The synthesis of pantoprazole derivatives using this compound proceeds through a multi-step sequence. The N-oxide is first converted to a more reactive intermediate, typically a 2-chloromethyl derivative, which then undergoes condensation with 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole.[4] The final step involves the oxidation of the resulting thioether to the pharmacologically active sulfoxide.[5]
The pyridine N-oxide plays a dual role in this synthetic strategy. Firstly, it activates the adjacent methyl group for subsequent functionalization, such as chlorination. Secondly, the N-oxide functionality itself is a key structural feature of a significant process-related impurity, Pantoprazole N-oxide.[4][5] Therefore, understanding and controlling the chemistry of the N-oxide is crucial for ensuring the purity of the final API.
Below is a generalized workflow illustrating the key transformations:
Figure 1: General synthetic workflow for pantoprazole derivatives.
Detailed Experimental Protocols
The following protocols are based on established methodologies and should be adapted by researchers to their specific laboratory conditions and safety protocols.
Synthesis of this compound
This initial step involves the N-oxidation of the pyridine precursor.
-
Materials and Reagents:
-
3,4-Dimethoxy-2-methylpyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide/acetic acid[3]
-
Dichloromethane (DCM) or an appropriate solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
-
Protocol:
-
Dissolve 3,4-Dimethoxy-2-methylpyridine in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of m-CPBA (1.1 equivalents) in dichloromethane to the cooled pyridine solution over 30-60 minutes, maintaining the temperature below 10 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution to neutralize the excess peracid.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound, which can be purified by recrystallization or column chromatography.
-
Synthesis of 2-Chloromethyl-3,4-dimethoxypyridine N-oxide
This step prepares the electrophilic partner for the condensation reaction.
-
Materials and Reagents:
-
This compound
-
Thionyl chloride (SOCl₂) or a similar chlorinating agent
-
An inert solvent such as toluene or dichloromethane
-
-
Protocol:
-
Suspend this compound in the chosen inert solvent in a flask equipped with a reflux condenser and a dropping funnel.
-
Slowly add thionyl chloride (1.2 equivalents) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and carefully quench any excess thionyl chloride with water or a saturated bicarbonate solution.
-
Extract the product into an organic solvent, wash the organic layer, and dry it.
-
Concentrate the solution to obtain the crude 2-chloromethyl-3,4-dimethoxypyridine N-oxide.[4]
-
Condensation to Form Pantoprazole Thioether N-oxide
This is the key bond-forming step.
-
Materials and Reagents:
-
2-Chloromethyl-3,4-dimethoxypyridine N-oxide
-
5-(difluoromethoxy)-2-mercapto-1H-benzimidazole
-
Sodium hydroxide or another suitable base
-
Tetrahydrofuran (THF) or a similar polar aprotic solvent
-
-
Protocol:
-
In a separate flask, dissolve 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole in an aqueous solution of sodium hydroxide to form the sodium salt.[4]
-
Dissolve the crude 2-chloromethyl-3,4-dimethoxypyridine N-oxide in THF.[4]
-
Add the solution of the benzimidazole salt to the solution of the pyridine N-oxide derivative.[4]
-
Stir the reaction mixture at room temperature for approximately 2-4 hours.[4]
-
Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, adjust the pH to near neutral (pH 6) to precipitate the product.[4]
-
Cool the mixture to induce crystallization, filter the solid, and wash with cold water to obtain the crude Pantoprazole Thioether N-oxide.[4]
-
Final Oxidation to Pantoprazole N-oxide
The final step involves the selective oxidation of the thioether.
-
Materials and Reagents:
-
Pantoprazole Thioether N-oxide
-
m-CPBA or another suitable oxidizing agent
-
Dichloromethane
-
-
Protocol:
-
Dissolve the Pantoprazole Thioether N-oxide in dichloromethane and cool the solution to 0-5 °C.[4]
-
Add a controlled amount of m-CPBA (typically 1.0-1.1 equivalents) portion-wise, ensuring the temperature remains low to prevent over-oxidation to the sulfone.[4]
-
Monitor the reaction closely by HPLC to ensure complete conversion of the starting material and to minimize the formation of the sulfone impurity.[4]
-
Upon completion, quench the excess oxidizing agent with a reducing agent like sodium thiosulfate solution.[4]
-
Wash the organic layer with a basic solution (e.g., sodium bicarbonate) and then with water.[4]
-
Dry the organic layer and concentrate under reduced pressure to yield the crude Pantoprazole N-oxide, which can be further purified by crystallization.
-
Characterization and Data
The synthesized compounds should be thoroughly characterized using standard analytical techniques.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Data (Expected) |
| This compound | C₈H₁₁NO₃ | 169.18 | ¹H NMR, ¹³C NMR, Mass Spec confirming structure |
| Pantoprazole N-oxide | C₁₆H₁₅F₂N₃O₅S | 399.37 | ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spec, HPLC purity |
Table 1: Physicochemical and Analytical Data for Key Compounds.
Troubleshooting and Key Considerations
-
Over-oxidation: During the final oxidation step, careful control of temperature and the stoichiometry of the oxidizing agent is critical to prevent the formation of the corresponding sulfone impurity.[4]
-
Impurity Profile: Pantoprazole N-oxide is a known impurity in the synthesis of pantoprazole itself.[5] Its deliberate synthesis is crucial for use as a reference standard in quality control.
-
Alternative Routes: While the N-oxide pathway is robust, alternative synthetic strategies exist, such as oxidizing the thioether to the sulfoxide before N-oxidation of the pyridine ring. The choice of route can depend on factors like desired impurity profile and process scalability.[6]
Conclusion
The use of this compound represents a highly effective and widely employed strategy in the synthesis of pantoprazole and its derivatives. A thorough understanding of the reaction mechanisms, meticulous control over reaction conditions, and robust analytical characterization are essential for the successful implementation of these protocols in a research and development setting. The detailed procedures and insights provided herein serve as a valuable resource for scientists working on the synthesis and process optimization of this important class of pharmaceuticals.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. CN104557692A - Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. WO2005044815A1 - Method for the synthesis of pantoprazole and intermediates - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-Dimethoxy-2-methylpyridine N-oxide
Welcome to the dedicated technical support guide for the synthesis of 3,4-Dimethoxy-2-methylpyridine N-oxide. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important intermediate. Here, we address common challenges encountered during its synthesis, providing in-depth troubleshooting advice and detailed experimental protocols grounded in established chemical principles.
Introduction to the Synthesis
The N-oxidation of pyridines is a fundamental transformation in organic synthesis, often employed to modify the electronic properties of the pyridine ring, enabling subsequent reactions or imparting specific biological activities. The synthesis of this compound typically involves the direct oxidation of the parent pyridine, 3,4-Dimethoxy-2-methylpyridine. While seemingly straightforward, this reaction is fraught with potential pitfalls, from runaway reactions to purification nightmares. This guide will help you navigate these challenges effectively.
The most common method for this oxidation utilizes peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a combination of hydrogen peroxide and a carboxylic acid like acetic acid. The choice of oxidant and reaction conditions is critical and can significantly impact yield, purity, and safety.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most pressing issues you may encounter.
FAQ 1: My reaction is showing low or no conversion to the N-oxide. What are the likely causes?
Low conversion is a frequent issue and can often be traced back to one of three areas: the quality of the starting materials, the activity of the oxidizing agent, or the reaction conditions.
Troubleshooting Steps:
-
Assess Starting Material Purity: The starting pyridine, 3,4-Dimethoxy-2-methylpyridine, can be susceptible to degradation, especially if it's an older stock. Impurities can consume the oxidant or inhibit the reaction.
-
Action: Verify the purity of your starting material by NMR or GC-MS. If necessary, purify it by distillation or column chromatography before use.
-
-
Verify Oxidant Activity: Peroxy acids like m-CPBA can degrade over time, especially if not stored properly (they should be kept refrigerated). Hydrogen peroxide solutions can also lose their potency.
-
Action: Use a fresh bottle of m-CPBA or titrate your hydrogen peroxide solution to confirm its concentration. A simple iodometric titration can be used for this purpose.
-
-
Check Reaction Temperature: While the oxidation is exothermic, some initial thermal energy may be required to overcome the activation barrier. Conversely, if the reaction is run too hot, the oxidant may decompose prematurely.
-
Action: If running at room temperature, try gentle heating (e.g., 40-50 °C) to initiate the reaction. Monitor the reaction progress closely by TLC or LC-MS.
-
-
Solvent Choice: The solvent plays a crucial role. Chlorinated solvents like dichloromethane (DCM) or chloroform are common for m-CPBA oxidations. For H₂O₂/acetic acid, acetic acid itself often serves as the solvent.
-
Action: Ensure your solvent is dry and appropriate for the chosen oxidant. For m-CPBA, residual alcohols in chloroform could be problematic.
-
FAQ 2: The reaction is highly exothermic and difficult to control. How can I manage the reaction temperature safely?
This is a critical safety concern. The N-oxidation of pyridines is an exothermic process, and the presence of activating methoxy groups on the ring can enhance its reactivity, leading to a potential for thermal runaway.
Control Strategies:
-
Slow Addition of Oxidant: This is the most effective method for controlling the exotherm.
-
Action: Dissolve the pyridine starting material in the chosen solvent and cool the solution in an ice bath (0-5 °C). Add the oxidant (e.g., m-CPBA) portion-wise over a prolonged period (e.g., 30-60 minutes). Monitor the internal temperature throughout the addition.
-
-
Use a Less Reactive Oxidant System: The H₂O₂/acetic acid system is generally less aggressively exothermic than m-CPBA.
-
Action: Consider switching to 30-35% hydrogen peroxide in glacial acetic acid. The reaction may require gentle heating to proceed at a reasonable rate but is often easier to control.
-
-
Dilution: Running the reaction at a lower concentration can help to dissipate the heat more effectively.
-
Action: Double the amount of solvent used. While this may increase reaction time, it significantly improves safety.
-
FAQ 3: I'm struggling with the purification of the final product. The N-oxide seems to be very polar and water-soluble.
This is a well-known challenge. Pyridine N-oxides are highly polar due to the N-O bond, which gives them high water solubility and makes them difficult to extract and purify by standard silica gel chromatography.
Purification Protocol & Troubleshooting:
-
Work-up Procedure:
-
After the reaction is complete (as judged by TLC/LC-MS), the primary goal is to remove the acidic byproduct (e.g., m-chlorobenzoic acid or acetic acid).
-
Step 1: Cool the reaction mixture. If using a chlorinated solvent, wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to quench excess oxidant and neutralize the acidic byproduct. Be cautious of gas evolution!
-
Step 2: The N-oxide product is likely in both the organic and aqueous layers. To recover the product from the aqueous layer, it must be back-extracted.
-
-
Extraction of a Water-Soluble Product:
-
Challenge: Standard extraction with solvents like ethyl acetate or DCM may be inefficient.
-
Solution: Use a more polar solvent mixture for extraction. A 10:1 mixture of Dichloromethane:Isopropanol or Dichloromethane:Methanol can be very effective at recovering polar compounds from an aqueous phase. Perform multiple extractions (e.g., 5-7 times) to maximize recovery.
-
-
Chromatography:
-
Challenge: The product may streak badly on silica gel or not move from the baseline with standard solvent systems (e.g., Hexane/Ethyl Acetate).
-
Solution 1 (Silica Gel): Use a more polar mobile phase. Start with 100% ethyl acetate and gradually add methanol (e.g., up to 10-20%). Adding a small amount of a base like triethylamine or ammonia to the mobile phase (e.g., 0.5-1%) can significantly improve peak shape by deactivating the acidic silica surface.
-
Solution 2 (Alumina): Basic or neutral alumina can be a better choice of stationary phase for purifying basic compounds like pyridine N-oxides.
-
Solution 3 (Reverse-Phase): If available, reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient is an excellent alternative for purifying highly polar compounds.
-
Experimental Protocols
Protocol 1: Oxidation using m-CPBA
This protocol is adapted for a 10 mmol scale.
Materials:
-
3,4-Dimethoxy-2-methylpyridine (1.53 g, 10 mmol)
-
m-CPBA (77%, 2.47 g, 11 mmol, 1.1 eq)
-
Dichloromethane (DCM), 50 mL
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3,4-Dimethoxy-2-methylpyridine in 40 mL of DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask in an ice-water bath to 0 °C.
-
In a separate beaker, dissolve the m-CPBA in 10 mL of DCM.
-
Add the m-CPBA solution to the stirring pyridine solution dropwise over 20-30 minutes, ensuring the internal temperature does not rise above 10 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., 10% Methanol in Ethyl Acetate). The N-oxide product should have a much lower Rf than the starting material.
-
Once the reaction is complete, cool the mixture back to 0 °C and slowly add 30 mL of saturated NaHCO₃ solution to quench the reaction.
-
Separate the organic layer. Extract the aqueous layer three times with 20 mL portions of a 10:1 DCM:Isopropanol mixture.
-
Combine all organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography as described in the FAQ section.
Protocol 2: Oxidation using Hydrogen Peroxide/Acetic Acid
This method avoids chlorinated solvents but may require longer reaction times or heating.
Materials:
-
3,4-Dimethoxy-2-methylpyridine (1.53 g, 10 mmol)
-
Glacial Acetic Acid (20 mL)
-
Hydrogen Peroxide (30% w/w solution, 1.13 mL, 11 mmol, 1.1 eq)
-
Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃) for neutralization.
Procedure:
-
Dissolve 3,4-Dimethoxy-2-methylpyridine in 20 mL of glacial acetic acid in a round-bottom flask.
-
Slowly add the 30% hydrogen peroxide solution to the stirring mixture at room temperature.
-
Heat the reaction mixture to 60-70 °C and maintain for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Carefully neutralize the acetic acid by slowly adding the reaction mixture to a cooled, stirred, saturated solution of NaHCO₃ or a dilute NaOH solution until the pH is ~7-8. This step is highly exothermic and will produce a large volume of CO₂ gas.
-
Once neutralized, extract the aqueous solution multiple times with a 10:1 DCM:Isopropanol mixture.
-
Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to give the crude product.
-
Purify as needed.
Visualizing the Process
General Reaction Pathway
Caption: General pathway for the N-oxidation of 3,4-Dimethoxy-2-methylpyridine.
Troubleshooting Workflow for Low Conversion
Caption: A step-by-step decision tree for troubleshooting low reaction conversion.
Technical Support Center: Purification of 3,4-Dimethoxy-2-methylpyridine N-oxide
Welcome to the technical support center for 3,4-Dimethoxy-2-methylpyridine N-oxide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of this key intermediate. As a crucial precursor in the synthesis of proton pump inhibitors like Pantoprazole, its purity is paramount.[1][2][3] This document consolidates field-proven techniques and troubleshooting advice to help you navigate the challenges associated with isolating this compound.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the handling and purification of this compound.
Q1: What are the basic physical properties of this compound?
A1: this compound is typically a pale yellow to white crystalline solid.[4] It has a molecular weight of 169.18 g/mol .[3][5] A key quality control parameter is its melting point, which is reported to be in the range of 111-113°C.[4] Significant deviation from this range often indicates the presence of impurities. The compound is known to be hygroscopic, a common characteristic for pyridine N-oxides, which can affect its handling and appearance.[6]
Q2: What are the common impurities I might encounter?
A2: Impurities largely depend on the synthetic route. If prepared via methoxylation of a nitro-precursor like 3-methoxy-2-methyl-4-nitropyridine 1-oxide, you may find unreacted starting material.[4] Other potential impurities include:
-
Residual Solvents: Methanol, toluene, or petroleum ether used during synthesis and workup.[4]
-
Water: Due to the compound's hygroscopic nature.[6]
-
Byproducts: Side-products from incomplete or competing reactions during the N-oxidation or methoxylation steps.
-
Unreacted Oxidation Agents: If synthesized via oxidation, residual peroxides (e.g., H₂O₂) can be present and pose a safety risk, besides being an impurity.[7]
Q3: Is this compound stable? What storage conditions are recommended?
A3: Aromatic N-oxides are generally more stable than their aliphatic counterparts.[7] However, they can be sensitive to high temperatures (decomposition can occur above 150°C) and certain reactive agents.[7] Given its hygroscopic nature, it is critical to store the purified material in a tightly sealed container in a desiccator or a controlled low-humidity environment to prevent water absorption.[6] For long-term storage, refrigeration (2-8°C) is advisable.[8]
Troubleshooting Guide: From Oily Residues to Crystalline Purity
This section provides solutions to specific problems encountered during the purification process.
Problem 1: My product is a persistent oil and fails to crystallize.
This is a common issue, often stemming from residual impurities that inhibit lattice formation or the presence of water.
-
Causality: Pyridine N-oxides are highly polar due to the N⁺-O⁻ bond, which increases their affinity for water and other polar solvents.[7][9] Water can act as a "eutectic impurity," depressing the melting point and preventing crystallization. The synthesis described by PrepChem notes the product is initially an oily, reddish residue that crystallizes upon cooling on an ice bath and stirring with petroleum ether.[4]
-
Solutions:
-
Rigorous Drying: Before attempting crystallization, ensure the crude product is anhydrous. A common technique is azeotropic distillation with toluene. Dissolve the oily residue in toluene and remove the solvent under reduced pressure. Repeat this process 1-2 times to effectively remove water.[6]
-
Induce Crystallization:
-
Cooling: Place the flask containing the oily product (ideally with a small amount of a non-polar solvent like petroleum ether or diethyl ether) in an ice bath or freezer.[4]
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the level of the oil. This creates microscopic imperfections that can serve as nucleation sites.
-
Seeding: If you have a small amount of pure, crystalline product, add a single seed crystal to the oil to initiate crystallization.
-
-
Solvent Titration: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate). Slowly add a poor solvent (e.g., hexane, petroleum ether) dropwise with vigorous stirring until persistent cloudiness appears. Warm slightly to redissolve, then allow to cool slowly.
-
Problem 2: The purity of my recrystallized product is still low.
If a single recrystallization is insufficient, it indicates that the impurities have similar solubility properties to the desired compound.
-
Causality: Co-precipitation of impurities can occur if the cooling process is too rapid or if the chosen solvent system is not selective enough.
-
Solutions:
-
Solvent System Optimization: A single solvent may not be optimal. Refer to the Solvent Screening Table (Table 1) and the detailed Recrystallization Protocol below to systematically find the best solvent or solvent pair. A mixture like dichloromethane-petroleum ether or ethyl acetate-hexane often provides the necessary polarity balance.[10]
-
Activated Charcoal Treatment: If the product has a distinct color (e.g., yellow, brown), it may be due to colored, high-molecular-weight byproducts. Dissolve the crude product in a suitable hot solvent, add a small amount (1-2% by weight) of activated charcoal, and keep the solution hot for 5-10 minutes. Perform a hot filtration through Celite® or filter paper to remove the charcoal before allowing the solution to cool.[11]
-
Column Chromatography: If recrystallization fails, column chromatography is the next logical step for removing persistent impurities.
-
Problem 3: I'm having difficulty with silica gel column chromatography; the product either doesn't move or streaks badly.
This is characteristic behavior for highly polar compounds on normal-phase silica gel.
-
Causality: The polar N-oxide group interacts very strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[9] This strong interaction leads to poor elution (low Rf) and significant peak tailing.
-
Solutions:
-
Use a More Polar Mobile Phase: A simple hexane/ethyl acetate system is often insufficient. You will likely need to incorporate a more polar solvent like methanol. Start with 100% ethyl acetate and gradually increase the percentage of methanol (e.g., 1% to 10%) to find the optimal elution conditions.
-
Add a Basic Modifier: To mitigate the interaction with acidic silica, add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia (in the form of a saturated solution in methanol) to your mobile phase. This deactivates the acidic sites on the silica, leading to much-improved peak shape and mobility.
-
Consider an Alternative Stationary Phase: If silica gel proves too problematic, consider using alumina (neutral or basic) or a reversed-phase (C18) silica gel for purification, though this requires developing a new mobile phase system (e.g., water/acetonitrile or water/methanol). For analytical purposes, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the best approach.[9]
-
Visual Workflow & Troubleshooting
The following diagrams illustrate the recommended purification workflow and a decision tree for common troubleshooting scenarios.
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting common purification issues.
Experimental Protocols
Protocol 1: Recrystallization
This protocol outlines a systematic approach to purify the title compound via recrystallization.
1. Solvent Screening (Microscale)
Before committing to a bulk recrystallization, identify a suitable solvent system.
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling | Recommendation |
| Water | Soluble | Very Soluble | Often poor | Not ideal, risk of hydration |
| Ethanol/Methanol | Soluble | Very Soluble | Fair, may oil out | Use as part of a solvent pair |
| Isopropanol | Sparingly Soluble | Soluble | Good potential | Good candidate |
| Ethyl Acetate | Sparingly Soluble | Soluble | Good potential | Good candidate |
| Dichloromethane | Very Soluble | Very Soluble | - | Good "soluble" solvent for a pair |
| Toluene | Sparingly Soluble | Soluble | Possible | Good candidate |
| Hexane/Petroleum Ether | Insoluble | Sparingly Soluble | - | Good "poor" solvent for a pair |
Table 1: Solvent selection guide for recrystallization. The ideal solvent should show low solubility at room temperature and high solubility when hot.
2. Detailed Recrystallization Procedure (Ethyl Acetate/Hexane System)
-
Dissolution: Place the crude, dry this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate—just enough to fully dissolve the solid. Stir continuously on a hot plate.
-
Hot Filtration (Optional): If insoluble impurities or color are present, perform a hot filtration. Add a small excess of hot ethyl acetate, add activated charcoal if needed, and filter the hot solution quickly through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat. Slowly add hexane dropwise with swirling until the solution becomes faintly and persistently turbid. Add 1-2 drops of hot ethyl acetate to redissolve the precipitate.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold hexane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum at a mild temperature (e.g., 40-50°C) to a constant weight. Confirm purity by measuring the melting point.
Protocol 2: Silica Gel Flash Column Chromatography
This protocol is for removing impurities that are difficult to separate by recrystallization.
-
TLC Analysis: Determine the appropriate mobile phase using thin-layer chromatography (TLC). Test solvent systems like 100% Ethyl Acetate (EtOAc) and gradients of Methanol (MeOH) in EtOAc (e.g., 98:2, 95:5, 90:10 EtOAc:MeOH). Add 0.5% triethylamine (TEA) to the solvent system to improve spot shape. The ideal system should give the product an Rf value of ~0.3.
-
Column Packing: Pack a glass column with silica gel using a wet slurry method with your initial, least polar mobile phase (e.g., 100% EtOAc + 0.5% TEA).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
Elution: Begin eluting the column with the initial mobile phase. Collect fractions and monitor them by TLC. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol) to elute the product.
-
Fraction Pooling & Evaporation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure.
-
Final Step: The product obtained after chromatography may be an amorphous solid or oil. A final, quick recrystallization or trituration from a suitable solvent (like diethyl ether or petroleum ether) may be necessary to obtain a crystalline solid.
References
- 1. 3,4-Dimethoxy-2-methylpyridine-N-oxide | LGC Standards [lgcstandards.com]
- 2. This compound | 72830-07-0 [chemicalbook.com]
- 3. 3,4-Dimethoxy-2-methyl-1-oxo-1lambda~5~-pyridine | C8H11NO3 | CID 10749647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. reddit.com [reddit.com]
- 7. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CAS 91219-89-5 3,5-Dimethyl-4-methoxypyridine N-Oxide Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 9. Retention of Pyridine N-Oxides on HPLC - Chromatography Forum [chromforum.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 3,4-Dimethoxy-2-methylpyridine N-oxide
Welcome to the technical support guide for the synthesis of 3,4-Dimethoxy-2-methylpyridine N-oxide. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis. The guidance provided herein is based on established chemical principles and practical laboratory experience to ensure scientific integrity and experimental success.
I. Overview of the Synthesis
The synthesis of this compound is a critical step in the preparation of various pharmaceutical compounds, notably as an intermediate for proton pump inhibitors like pantoprazole.[1][2] The most common synthetic routes involve the N-oxidation of the corresponding pyridine derivative. While seemingly straightforward, this oxidation step is prone to several side reactions that can impact yield and purity. Understanding these potential pitfalls is paramount for efficient and reproducible synthesis.
A prevalent method for this transformation is the oxidation of 4-chloro-3-methoxy-2-methylpyridine, followed by a nucleophilic substitution with sodium methoxide.[2][3] Another approach involves the direct oxidation of 3,4-dimethoxy-2-methylpyridine. Each route has its own set of challenges that this guide will address.
II. Troubleshooting Guide: Common Issues and Solutions
This section is designed to address specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Issue 1: Low or No Product Formation
Question: I am not observing any significant formation of the desired this compound. What could be the underlying reasons?
Answer:
A low or negligible yield can be attributed to several factors, primarily related to the quality of reagents, reaction conditions, and the choice of oxidant.
Potential Causes & Solutions:
-
Inactive Oxidizing Agent: The efficacy of oxidizing agents like hydrogen peroxide or peroxy acids can degrade over time.
-
Solution: Always use a fresh, properly stored batch of the oxidizing agent. It is advisable to titrate the oxidant (e.g., hydrogen peroxide) to determine its active concentration before use.
-
-
Inadequate Reaction Temperature: The N-oxidation of pyridines is an exothermic process. However, insufficient initial heating can prevent the reaction from reaching the necessary activation energy. Conversely, excessively high temperatures can lead to decomposition.
-
Poor Quality Starting Material: Impurities in the starting pyridine derivative can interfere with the oxidation reaction.
-
Solution: Ensure the purity of your starting material (e.g., 4-chloro-3-methoxy-2-methylpyridine) through appropriate analytical techniques (NMR, GC-MS) and purify if necessary before proceeding.
-
-
Incorrect Stoichiometry: An insufficient amount of the oxidizing agent will naturally lead to incomplete conversion.
-
Solution: While a slight excess of the oxidant is often used to drive the reaction to completion, a large excess should be avoided to minimize side reactions. A molar ratio of 1.1 to 1.5 equivalents of oxidant to the pyridine substrate is a good starting point.
-
Issue 2: Presence of Multiple Unidentified Byproducts
Question: My reaction mixture shows multiple spots on TLC, and the final product is difficult to purify. What are the likely side reactions?
Answer:
The formation of multiple byproducts is a common challenge in pyridine N-oxide synthesis. These often arise from over-oxidation, ring modification, or reactions involving the methyl group.
Potential Side Reactions & Mitigation Strategies:
-
Over-oxidation: While the pyridine nitrogen is generally more nucleophilic and thus more readily oxidized than the ring carbons, harsh reaction conditions can lead to the formation of undesired products.
-
Mitigation: Employ milder oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures.[5] Careful monitoring of the reaction progress by TLC is crucial to quench the reaction upon consumption of the starting material.
-
-
Ring Opening or Degradation: Aggressive oxidants or excessively high temperatures can lead to the degradation of the pyridine ring.
-
Mitigation: Maintain strict temperature control and consider using a buffered reaction medium to control pH, as highly acidic or basic conditions can promote degradation.
-
-
Side-Chain Oxidation: The methyl group at the 2-position can be susceptible to oxidation, leading to the corresponding carboxylic acid or other oxidized species, especially under harsh conditions.
-
Mitigation: The use of more selective N-oxidizing agents can minimize side-chain oxidation. Additionally, protecting the methyl group, if feasible for the overall synthetic scheme, could be an option, though it adds extra steps.
-
-
Reaction with Acetic Anhydride (if used in subsequent steps): In syntheses that involve a subsequent rearrangement with acetic anhydride to form 2-hydroxymethyl-3,4-dimethoxypridine, side reactions can occur if the N-oxide is not pure.[6]
-
Mitigation: Ensure the this compound is of high purity before proceeding to the next step.
-
Below is a diagram illustrating the desired reaction pathway and potential side reactions.
Caption: Desired synthesis pathway and potential side reactions.
Issue 3: Difficulties in Product Isolation and Purification
Question: I am struggling to isolate a pure sample of the N-oxide. What are the best practices for workup and purification?
Answer:
The polar nature of the N-oxide functional group can present challenges during extraction and purification.
Recommended Procedures:
-
Workup:
-
Neutralization: After the reaction is complete, the mixture is often acidic. It is crucial to neutralize it carefully. A dilute aqueous solution of a base like sodium hydroxide or sodium bicarbonate is typically used to bring the pH to 7-9.[2]
-
Extraction: Due to its polarity, this compound may have some water solubility. Therefore, a more polar organic solvent like dichloromethane is often more effective for extraction than less polar solvents like diethyl ether or hexanes.[2] Perform multiple extractions to ensure complete recovery.
-
Washing: The combined organic extracts should be washed with brine to remove residual water and water-soluble impurities.
-
-
Purification:
-
Crystallization: If the crude product is a solid, recrystallization is often the most effective method for purification. A common solvent system is petroleum ether.[7]
-
Column Chromatography: For oily or highly impure products, silica gel column chromatography can be employed. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol) is typically effective.
-
The following flowchart outlines a general troubleshooting workflow for this synthesis.
Caption: A troubleshooting workflow for the synthesis.
III. Frequently Asked Questions (FAQs)
Q1: What is the role of acetic acid when used with hydrogen peroxide?
A1: When hydrogen peroxide is mixed with acetic acid, it forms peracetic acid in situ. Peracetic acid is a stronger oxidizing agent than hydrogen peroxide itself and is highly effective for the N-oxidation of pyridines.[2]
Q2: Can I use other oxidizing agents besides hydrogen peroxide or m-CPBA?
A2: Yes, other oxidizing agents can be used, but their effectiveness and selectivity may vary. For instance, potassium peroxymonosulfate (Oxone®) in a buffered solution can be a viable alternative. However, for any new oxidant, careful optimization of the reaction conditions is necessary.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is the most common and convenient method. Use a moderately polar mobile phase (e.g., a mixture of ethyl acetate and hexanes). The N-oxide product will be significantly more polar (lower Rf value) than the starting pyridine. Staining with an appropriate agent (e.g., potassium permanganate) can aid in visualization if the compounds are not UV-active.
Q4: Are there any safety precautions I should be aware of?
A4: Yes. Reactions involving peroxy compounds can be highly exothermic and potentially explosive, especially on a large scale.[8] Always conduct the reaction behind a safety shield, add the oxidant slowly with efficient stirring and cooling, and never distill the reaction mixture until any residual peroxides have been quenched.[8]
IV. Experimental Protocols
Protocol 1: Synthesis of 4-chloro-3-methoxy-2-methylpyridine N-oxide
This protocol is adapted from a general procedure for pyridine N-oxidation.[4]
-
To a solution of 4-chloro-3-methoxy-2-picoline in glacial acetic acid, add 30-40% hydrogen peroxide dropwise while maintaining the temperature between 50-80°C.
-
Stir the reaction mixture for 3-6 hours, monitoring the consumption of the starting material by TLC.
-
After the reaction is complete, cool the mixture and carefully pour it into cold water.
-
Neutralize the solution to a pH of 10-11 with a 5% sodium hydroxide solution.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, wash with water until neutral, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization from petroleum ether.
Protocol 2: Synthesis of this compound
This protocol is based on a nucleophilic substitution reaction.[4]
-
To a solution of sodium methoxide (20-40%) in anhydrous methanol, add a solution of 4-chloro-3-methoxy-2-methylpyridine N-oxide in anhydrous methanol dropwise.
-
Reflux the reaction mixture for 3-5 hours at 70-100°C.
-
Cool the reaction mixture and adjust the pH to 8-9 with concentrated sulfuric acid.
-
Remove the methanol under reduced pressure.
-
To the solid residue, add dichloromethane and stir for 20-50 minutes.
-
Filter the mixture and wash the solid with dichloromethane.
-
Combine the filtrates and evaporate the solvent to obtain the crude product.
-
The crude product can be purified by cooling to induce crystallization.
V. Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Oxidant Stoichiometry | 1.1 - 1.5 equivalents | Ensures complete conversion while minimizing over-oxidation. |
| Oxidation Temperature | 50 - 80 °C | Balances reaction rate and prevention of thermal decomposition.[4] |
| Substitution Temperature | 70 - 100 °C (Reflux) | Provides sufficient energy for the nucleophilic substitution to proceed.[4] |
| Workup pH | 7 - 9 | Ensures the N-oxide is in its free base form for efficient extraction.[2] |
VI. References
-
ChemicalBook. (n.d.). This compound synthesis. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound | 72830-07-0. Retrieved from --INVALID-LINK--
-
PrepChem.com. (n.d.). Synthesis of 3,4-dimethoxy-2-methyl-pyridine 1-oxide. Retrieved from --INVALID-LINK--
-
Google Patents. (2017). CN107129466A - The synthetic method of the picoline N oxides of 4 chlorine, 3 methoxyl group 2. Retrieved from --INVALID-LINK--
-
Smolecule. (2023). Buy this compound | 72830-07-0. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Troubleshooting common issues in pyridine synthesis. Retrieved from --INVALID-LINK--
-
Google Patents. (2022). CN115160220A - Synthesis process of pyridine-N-oxide. Retrieved from --INVALID-LINK--
-
Semantic Scholar. (n.d.). Synthesis of 2-substituted pyridines from pyridine N-oxides. Retrieved from --INVALID-LINK--
-
Google Patents. (2012). CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Retrieved from --INVALID-LINK--
-
Echemi. (2022). What is Pyridine N Oxide Preparation: A simple guide. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). pyridine-n-oxide. Retrieved from --INVALID-LINK--
-
Baran Lab. (2012). Pyridine N-Oxides. Retrieved from --INVALID-LINK--
-
ResearchGate. (2002). Recent Trends in the Chemistry of Pyridine N-Oxides. Retrieved from --INVALID-LINK--
-
Google Patents. (2018). CN108191745A - The preparation method of 2- methylol -3,4- dimethoxy-pyridines. Retrieved from --INVALID-LINK--
References
- 1. This compound | 72830-07-0 [chemicalbook.com]
- 2. CN107129466A - The synthetic method of the picoline N oxides of 4 chlorine, 3 methoxyl group 2 - Google Patents [patents.google.com]
- 3. Buy this compound | 72830-07-0 [smolecule.com]
- 4. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]
- 5. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 6. CN108191745A - The preparation method of 2- methylol -3,4- dimethoxy-pyridines - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
handling and safety precautions for 3,4-Dimethoxy-2-methylpyridine N-oxide
Guide Version: 1.0
Introduction
Welcome to the technical support guide for 3,4-Dimethoxy-2-methylpyridine N-oxide (CAS No. 72830-07-0). This document is intended for researchers, chemists, and pharmaceutical development professionals who handle this compound in a laboratory setting. As a key intermediate in the synthesis of proton pump inhibitors like Pantoprazole, its proper handling is crucial for both experimental success and personal safety.[1][2][3] This guide provides field-proven insights and protocols in a direct question-and-answer format to address specific issues you may encounter.
Disclaimer: Limited specific toxicological data is available for this compound.[2] Therefore, the safety precautions outlined are based on established best practices for handling pyridine N-oxide derivatives and related heterocyclic compounds.[4][5][6] It is imperative to always consult the most recent Safety Data Sheet (SDS) provided by your supplier and to perform a comprehensive risk assessment before beginning any new experimental work.
Section 1: Quick Reference Safety & Handling Data
This table summarizes the critical information for the safe handling and storage of this compound.
| Parameter | Guideline | Rationale & Citation |
| Appearance | Solid (Form may vary) | General product information.[7] |
| CAS Number | 72830-07-0 | Unique chemical identifier.[7][8] |
| Molecular Formula | C₈H₁₁NO₃ | Chemical composition.[7][8] |
| Molecular Weight | 169.18 g/mol | Important for stoichiometric calculations.[7][8] |
| Primary Hazards | Potential eye, skin, and respiratory tract irritant. | Based on data for analogous pyridine N-oxides.[6][9][10] |
| Storage | 2-8°C, in a tightly sealed container, protected from moisture. | Recommended to prevent degradation and maintain purity. Some pyridine N-oxides are hygroscopic.[4][7][9] |
| Incompatibilities | Strong oxidizing agents. | To prevent potentially vigorous or exothermic reactions.[4][11] |
| Disposal | As hazardous chemical waste, in accordance with local, state, and federal regulations. | To ensure environmental safety and regulatory compliance.[5][12] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary health hazards associated with this compound and what is the basis for these concerns?
Answer: While specific toxicity data for this compound is not extensively published, it is classified as a pyridine N-oxide derivative. Based on safety data for structurally similar compounds like 3-picoline-N-oxide and pyridine-N-oxide, it should be handled as a substance that may cause skin irritation, serious eye irritation, and respiratory irritation.[6][9][10] The N-oxide functional group can alter the electronic properties of the pyridine ring, potentially influencing its biological activity.[3][13] Therefore, the primary directive is to prevent all direct contact and inhalation.
Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?
Answer: A comprehensive PPE strategy is non-negotiable. The minimum required PPE includes:
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles are mandatory to protect against splashes or airborne particles.[4][5]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for tears or punctures before use and use proper removal technique to avoid skin contact.[5]
-
Body Protection: A standard laboratory coat is required. For procedures with a higher risk of splashes or dust generation, consider an impervious apron.[5]
-
Respiratory Protection: All handling of the solid compound outside of a certified chemical fume hood should be avoided to minimize dust generation and inhalation.[4][5] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.[9]
Q3: The protocol mentions storing the compound under an inert atmosphere. Is this strictly necessary?
Answer: Yes, this is highly recommended for long-term storage and for ensuring experimental reproducibility. Pyridine N-oxides can be hygroscopic, meaning they readily absorb moisture from the air.[9] The introduction of water can not only affect the accuracy of weighing but may also lead to slow degradation of the material, impacting reaction yields and purity. Storing under an inert gas like nitrogen or argon displaces moist air, preserving the integrity of the compound.[4]
Q4: I've spilled a small amount of the solid powder on the lab bench. What is the correct cleanup procedure?
Answer: For a small spill, follow these steps:
-
Alert Colleagues: Inform others in the immediate area of the spill.
-
Ensure Proper PPE: Ensure you are wearing your complete PPE as described in Q2.
-
Contain the Spill: Prevent the powder from becoming airborne. Do not use a dry brush or towel.
-
Clean Up: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent). Carefully sweep or vacuum the material into a suitable, labeled hazardous waste container.[4][5]
-
Decontaminate: Wipe the spill area with a damp cloth or sponge, being careful not to spread any remaining residue. Dispose of the cleaning materials in the same hazardous waste container.
-
Wash Hands: Wash hands thoroughly with soap and water after the cleanup is complete.
Q5: What are the first-aid procedures in case of accidental exposure?
Answer: Immediate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][12]
-
Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin area with plenty of soap and water. If irritation develops or persists, seek medical attention.[4][12]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][12]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse their mouth with water and seek immediate medical attention.[12][14]
Section 3: Troubleshooting Experimental Issues
| Problem Encountered | Probable Cause Related to Handling | Recommended Solution |
| Low or Inconsistent Reaction Yields | Reagent degradation from improper storage. | The compound is sensitive to moisture.[4][9] Ensure it is stored at 2-8°C in a tightly sealed container, preferably in a desiccator or under an inert atmosphere. Before use, allow the container to warm to room temperature before opening to prevent condensation. |
| Formation of Unidentified Byproducts | Impurities in the starting material. | The compound is an impurity in Pantoprazole synthesis, indicating its potential for presence in related materials.[2][15] Always use a reagent of known purity and consider running a purity check (e.g., NMR, LC-MS) on the starting material if unexpected side reactions occur. |
| Difficulty in Achieving Complete Dissolution | Poor solvent choice or presence of insoluble impurities. | Verify the solubility of this compound in your chosen solvent system. If solubility is expected, the issue may be insoluble degradation products. Consider filtering the stock solution before use. |
Section 4: Protocols & Workflows
Protocol 1: Safe Weighing and Dispensing of Solid this compound
This protocol minimizes exposure and preserves the integrity of the compound.
-
Preparation: Don all required PPE (safety goggles, lab coat, nitrile gloves). Ensure a certified chemical fume hood is operational.
-
Equilibration: Remove the sealed container of the compound from its 2-8°C storage. Place it in a desiccator at room temperature for at least 30 minutes. This critical step prevents atmospheric moisture from condensing on the cold solid when opened.
-
Transfer to Hood: Place the equilibrated container, a clean weighing vessel, a spatula, and the designated waste container inside the chemical fume hood.
-
Dispensing: Open the container inside the hood. Using a clean spatula, carefully transfer the desired amount of solid to the weighing vessel. Work gently to avoid creating airborne dust.
-
Sealing: Immediately and tightly reseal the main container. If your lab protocol requires it, backfill the container with an inert gas (e.g., nitrogen or argon) before sealing.
-
Cleanup: Use a spatula to transfer any residual solid on the balance or work surface into the hazardous waste container. Wipe down the surfaces with a damp cloth.
-
Transport: Securely cap the weighing vessel before removing it from the fume hood to transport to your reaction setup.
Workflow Diagram: Safe Handling Protocol
Caption: Workflow for safe handling of solid this compound.
References
- 1. This compound | 72830-07-0 [chemicalbook.com]
- 2. Buy this compound | 72830-07-0 [smolecule.com]
- 3. This compound | 72830-07-0 | Benchchem [benchchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. 3,4-Dimethoxy-2-methyl-1-oxo-1lambda~5~-pyridine | C8H11NO3 | CID 10749647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. aksci.com [aksci.com]
- 13. arkat-usa.org [arkat-usa.org]
- 14. chemicalbook.com [chemicalbook.com]
- 15. This compound | LGC Standards [lgcstandards.com]
Technical Support Center: 3,4-Dimethoxy-2-methylpyridine N-oxide
Welcome to the technical support resource for 3,4-Dimethoxy-2-methylpyridine N-oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability, reactivity, and potential decomposition pathways of this compound. The following sections offer troubleshooting advice and frequently asked questions to navigate challenges encountered during its experimental use.
Understanding the Stability of this compound
This compound is a substituted heterocyclic N-oxide. The N-oxide functional group significantly alters the electronic properties of the pyridine ring compared to its parent pyridine. It increases electron density at the 2- and 4-positions through resonance, making the ring more susceptible to electrophilic attack and activating the 2-methyl group for certain reactions.[1][2] However, the N-O bond also introduces unique decomposition pathways that are critical to understand for successful experimental design. These pathways are primarily influenced by heat, light, and the presence of specific reagents like acid anhydrides.
The substituents on the pyridine ring play a crucial role. The electron-donating methoxy groups at the 3- and 4-positions further modulate the ring's reactivity, while the 2-methyl group is a key structural feature that enables specific rearrangements.
Troubleshooting Guide: Experimental Challenges
This section addresses specific issues you may encounter in a question-and-answer format.
Question 1: My reaction with this compound in the presence of acetic anhydride or trifluoroacetic anhydride (TFAA) is yielding a rearranged hydroxymethyl or acetoxymethyl product instead of the expected outcome. What is happening?
Answer: You are likely observing a Boekelheide rearrangement . This is a well-documented reaction for 2-alkylpyridine N-oxides.[3][4] The reaction is initiated by the acylation of the N-oxide oxygen by the anhydride. This is followed by deprotonation of the acidic 2-methyl group and a subsequent[5][5]-sigmatropic rearrangement.[3][6] Final hydrolysis of the resulting acetate or trifluoroacetate ester yields the corresponding 2-(hydroxymethyl)pyridine derivative.
Causality & Experimental Insight:
-
Mechanism: The N-oxide activates the C-H bonds of the 2-methyl group, making them susceptible to deprotonation after the oxygen is acylated. The reaction proceeds through a cyclic, six-membered transition state.[6]
-
Reagent Choice: Trifluoroacetic anhydride (TFAA) is much more reactive than acetic anhydride and can often facilitate the rearrangement at room temperature, whereas acetic anhydride typically requires heating to reflux temperatures (around 140 °C).[3]
-
Troubleshooting: If this rearrangement is an undesired side reaction, avoid the use of acid anhydrides. If it is the desired transformation, using TFAA can provide milder reaction conditions and potentially higher yields.
Workflow: The Boekelheide Rearrangement
Caption: Workflow of the Boekelheide rearrangement.
Question 2: I'm observing degradation of my compound when the reaction is exposed to UV light or even strong ambient light. What is the likely decomposition pathway?
Answer: Pyridine N-oxides are known to be photochemically active.[7] Upon photoactivation, they can undergo complex rearrangements. The primary photochemical pathway involves the formation of an oxaziridine-like intermediate, which can then rearrange to a 1,2-oxazepine derivative.[8][9][10]
Causality & Experimental Insight:
-
Mechanism: Irradiation, typically with UV light, excites the N-oxide to an S1 excited state. This leads to a weakening of the N-O bond and an out-of-plane rotation of the oxygen atom.[8][9] This process facilitates the formation of a strained three-membered oxaziridine intermediate, which subsequently undergoes ring expansion.[10]
-
Solvent Effects: The yield of photoproducts, such as 1,2-oxazepine, can be strongly influenced by the solvent polarity, with higher yields often observed in more polar solvents.[8]
-
Troubleshooting: To prevent photochemical decomposition, protect your reaction from light by using amber glassware or by wrapping the reaction vessel in aluminum foil. If the reaction requires photochemical activation, be aware of these potential rearrangement products and use appropriate analytical methods (like LC-MS) to identify them.
Pathway: Photochemical Decomposition of Pyridine N-Oxides
Caption: General photochemical decomposition pathway.
Question 3: My reaction is producing a complex mixture of products under high-temperature conditions, even without specific reagents. What thermal decomposition pathways are possible?
Answer: While many pyridine N-oxides are thermally stable to a certain degree, high temperatures can induce decomposition.[11] In the absence of trapping agents or specific reactants, thermal decomposition can lead to deoxygenation back to the parent pyridine or complex radical-mediated pathways.
Causality & Experimental Insight:
-
Deoxygenation: The N-O bond can be cleaved homolytically at high temperatures, which can lead to the formation of the parent pyridine (3,4-dimethoxy-2-methylpyridine) and an oxygen atom. This process can be facilitated by certain solvents or catalysts.
-
Radical Reactions: The N-O bond is relatively weak (dissociation enthalpies are around 60-66 kcal/mol) and can serve as a source of radicals upon thermal or photochemical induction.[7][12] These radicals can initiate a cascade of unpredictable side reactions, leading to a complex product mixture.
-
Troubleshooting: If you suspect thermal decomposition, try running your reaction at the lowest possible temperature. Use a detailed thermal analysis (e.g., DSC or TGA) on your compound to understand its thermal stability range. Ensure the reaction atmosphere is inert (e.g., under Nitrogen or Argon) to prevent oxidation of any radical intermediates.
| Decomposition Pathway | Triggering Condition | Key Intermediates/Products | Mitigation Strategy |
| Boekelheide Rearrangement | Acid Anhydrides (e.g., Ac₂O, TFAA), Heat | O-Acylated intermediate, 2-(Acetoxymethyl)pyridine | Avoid acid anhydrides; use alternative activating agents. |
| Photochemical Rearrangement | UV or strong visible light | Oxaziridine, 1,2-Oxazepine | Protect reaction from light (amber vials, foil). |
| Thermal Decomposition | High Temperatures (>150-200 °C, compound specific) | Parent Pyridine, Radical Species | Lower reaction temperature; perform thermal analysis (DSC/TGA). |
Frequently Asked Questions (FAQs)
Q1: What are the recommended handling and storage conditions for this compound?
Pyridine N-oxides are often hygroscopic solids.[5] It is crucial to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and incompatible substances.[13][14] For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) is recommended.[13] Always use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, as pyridine derivatives can be irritants.[14]
Q2: Which analytical methods are best for monitoring the stability and decomposition of this compound?
A combination of chromatographic and spectroscopic techniques is ideal:
-
High-Performance Liquid Chromatography (HPLC): Excellent for monitoring the disappearance of the starting material and the appearance of polar decomposition products. A reverse-phase C18 column with a UV detector is a standard choice.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile decomposition products, such as the deoxygenated parent pyridine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of any isolated byproducts. Changes in the chemical shifts of the methyl and aromatic protons can provide clear evidence of rearrangement or decomposition.
-
Titanometric Titration: This classical analytical method can be used for the quantitative determination of the N-oxide group, providing a way to assess the purity of the starting material.[15][16]
Q3: What are the likely impurities in a commercial sample of this compound?
Common impurities often relate to the synthetic route. A known synthesis involves the reaction of 4-chloro-3-methoxy-2-methylpyridine N-oxide with sodium methoxide.[17][18] Therefore, potential impurities could include:
-
Unreacted 4-chloro-3-methoxy-2-methylpyridine N-oxide.
-
The parent pyridine (3,4-dimethoxy-2-methylpyridine) if accidental deoxygenation occurred during synthesis or storage.
-
Residual solvents from purification (e.g., methanol, dichloromethane).[18]
-
Isomeric byproducts if the starting materials were not pure.
Q4: Can the N-oxide group be removed intentionally? If so, how?
Yes, deoxygenation is a common reaction for pyridine N-oxides. This can be useful if the N-oxide was used to direct a substitution reaction and needs to be removed in a final step.[19] Common methods for deoxygenation include:
-
Reaction with Phosphorus Trichloride (PCl₃) or Phosphorus Oxychloride (POCl₃): These are classic and effective reagents, though they can also lead to chlorination of the pyridine ring at the 2- and 4-positions.[19]
-
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) with a hydrogen source.
-
Reduction with Metals: Using reducing agents like zinc dust in acetic acid.[19][20]
Experimental Protocol: Monitoring the Boekelheide Rearrangement
This protocol provides a method to intentionally perform and monitor the Boekelheide rearrangement of this compound.
Objective: To convert this compound to 2-(acetoxymethyl)-3,4-dimethoxypyridine and monitor the reaction progress using Thin Layer Chromatography (TLC).
Materials:
-
This compound (1.0 eq)
-
Acetic Anhydride (10 eq, serves as reagent and solvent)
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
-
TLC plates (silica gel)
-
Developing solvent (e.g., 50:50 Ethyl Acetate:Hexanes)
-
UV lamp for TLC visualization
-
Sodium bicarbonate (sat. aq. solution) for workup
-
Ethyl Acetate for extraction
-
Magnesium sulfate or sodium sulfate for drying
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, add this compound (e.g., 1.0 g).
-
Reagent Addition: Add acetic anhydride (e.g., 10 mL).
-
Initial TLC: Before heating, take a small aliquot of the mixture, dilute it with ethyl acetate, and spot it on a TLC plate. This will be your t=0 reference.
-
Heating: Heat the reaction mixture to reflux (approx. 140 °C) with stirring.
-
Monitoring: Every 30 minutes, carefully take a small sample from the reaction mixture, quench it in a vial containing a small amount of saturated sodium bicarbonate solution and ethyl acetate, and spot the organic layer on a TLC plate. Develop the plate and visualize under a UV lamp. The starting material (N-oxide) is typically more polar and will have a lower Rf than the rearranged product. The reaction is complete when the starting material spot has disappeared.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing ice and saturated sodium bicarbonate solution to quench the excess acetic anhydride.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
References
- 1. baranlab.org [baranlab.org]
- 2. youtube.com [youtube.com]
- 3. Boekelheide reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. chemtube3d.com [chemtube3d.com]
- 7. Radical generation enabled by photoinduced N–O bond fragmentation - Chemical Science (RSC Publishing) DOI:10.1039/D2SC02953G [pubs.rsc.org]
- 8. Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Sublimation Enthalpies of Substituted Pyridine N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Pyridine-N-oxide(694-59-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 14. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Titanometric Determination of N-Oxide Group in Pyridine-N-Oxide and Related Compounds | Semantic Scholar [semanticscholar.org]
- 17. This compound synthesis - chemicalbook [chemicalbook.com]
- 18. Buy this compound | 72830-07-0 [smolecule.com]
- 19. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 20. arkat-usa.org [arkat-usa.org]
Technical Support Center: HPLC Analysis of Pyridine N-Oxides
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of pyridine N-oxides. As a class of compounds, pyridine N-oxides present unique challenges in chromatographic analysis due to their distinct chemical properties, including high polarity and basicity. This guide is designed for researchers, scientists, and drug development professionals to navigate these challenges effectively. Here, we move beyond simple procedural lists to explain the fundamental principles behind the troubleshooting steps, empowering you to develop robust and reliable analytical methods.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses the most common and specific issues encountered during the HPLC analysis of pyridine N-oxides.
Q1: Why are my pyridine N-oxide peaks severely tailing, and how can I achieve a symmetrical peak shape?
A1: Peak tailing is the most frequent issue observed for this class of compounds and typically stems from unwanted secondary interactions between the analyte and the stationary phase. The primary cause is the interaction between the basic pyridine N-oxide and acidic residual silanol groups on the surface of silica-based reversed-phase columns.[1]
Causality: At a mid-range pH (e.g., pH > 3), a portion of the surface silanol groups (Si-OH) on the column packing are deprotonated and exist in their ionized form (Si-O⁻).[1] The basic nitrogen of the pyridine N-oxide can be protonated, carrying a positive charge. This leads to a strong, secondary ionic interaction that retards a fraction of the analyte molecules, causing them to elute later than the main band and resulting in a tailed peak.[1][2] Metal contamination within the HPLC system or column can also chelate with the N-oxide moiety, causing similar peak shape distortions.[3][4]
-
Mobile Phase pH Adjustment: The most effective first step is to control the ionization state of the silanol groups. By lowering the mobile phase pH to between 2.5 and 3.5, the vast majority of silanol groups become protonated (Si-OH), which neutralizes their negative charge and minimizes the secondary ionic interactions.[1][5] It is crucial to use a buffer to maintain a stable pH.[6]
-
Employ a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are "end-capped" to chemically convert most residual silanols into less reactive species. Using a column specifically designed for basic compounds, such as those with advanced end-capping or a hybrid particle technology, can dramatically improve peak shape.[2]
-
Use a Competing Base: Adding a small amount of a competing amine, such as triethylamine (TEA), to the mobile phase can also be effective. TEA will preferentially interact with the active silanol sites, effectively masking them from the pyridine N-oxide analyte.[2]
-
Check for Metal Contamination: If the above steps do not resolve the issue, consider metal contamination from your HPLC system (e.g., stainless steel frits, tubing).[4] See the detailed protocol below for system passivation.
Q2: My pyridine N-oxide is eluting with the solvent front (void volume). How can I increase its retention on a reversed-phase column?
A2: This is a common problem stemming from the high polarity of many pyridine N-oxides, especially those without non-polar substituents.[7] In reversed-phase chromatography, retention is driven by hydrophobic interactions. Highly polar compounds have little affinity for the non-polar stationary phase and are swept through the column with the mobile phase.
-
Increase the Aqueous Content of the Mobile Phase: The most straightforward approach is to decrease the percentage of the organic modifier (e.g., acetonitrile, methanol) in your mobile phase. For very polar N-oxides, you may need to operate with very low organic content (e.g., 1-5%) or even 100% aqueous mobile phase.[7]
-
Self-Validation Check: Ensure your C18 column is "aqueous stable." Traditional C18 columns can undergo "phase dewetting" or "phase collapse" in highly aqueous conditions, leading to drastic retention time shifts. Use a column specifically designed for use in 100% aqueous mobile phases.
-
-
Adjust Mobile Phase pH to Suppress Ionization: Pyridine N-oxides are weakly basic.[2] By increasing the mobile phase pH to be at least two units above the analyte's pKa, the compound will be in its neutral, less polar form, which can increase its retention on a reversed-phase column.[7][8] For example, using an ammonium hydroxide buffer at pH > 8 may increase retention.[7]
-
Consider an Alternative Stationary Phase: If retention is still insufficient, a standard C18 column may not be suitable.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds. It uses a polar stationary phase (like bare silica) with a high-organic mobile phase, promoting retention of polar analytes.[7]
-
Porous Graphitic Carbon (PGC): Columns like Thermo Hypercarb offer a different retention mechanism based on polarizability and are not susceptible to silanol interactions, providing good retention for polar compounds.[7]
-
Q3: What is causing my retention times to be inconsistent or drift during an analytical run?
A3: Inconsistent retention times are a clear indicator that your method is not robust. For ionizable compounds like pyridine N-oxides, the primary culprits are unstable mobile phase pH and fluctuating column temperature.[2]
-
Buffer Your Mobile Phase: The retention of pyridine N-oxides is highly sensitive to pH.[9] If your mobile phase pH is not adequately controlled with a buffer, small changes (e.g., from dissolved CO₂) can alter the ionization state of your analyte and the column surface, leading to shifts in retention time.[6] Select a buffer whose pKa is within +/- 1 pH unit of your desired mobile phase pH for maximum buffering capacity.[5]
-
Use a Column Oven: Column temperature directly affects analyte retention and mobile phase viscosity. Without a thermostatically controlled column oven, ambient temperature fluctuations in the lab will cause retention times to drift.[2] Maintaining a constant, slightly elevated temperature (e.g., 30-40 °C) ensures reproducibility.
-
Ensure Proper Column Equilibration: Before starting your analytical sequence, ensure the column is fully equilibrated with the initial mobile phase conditions. A common rule is to flush the column with at least 10-20 column volumes of the mobile phase. An unstable baseline is a sign of an unequilibrated column.
Troubleshooting Logic Workflow
The following diagram outlines a logical workflow for diagnosing and resolving peak tailing issues, the most common problem in pyridine N-oxide analysis.
Caption: Troubleshooting workflow for peak tailing.
Frequently Asked Questions (FAQs)
-
Q: What is the best type of HPLC column for pyridine N-oxide analysis?
-
A: For reversed-phase analysis, a modern, high-purity silica C18 or C8 column with robust end-capping is highly recommended to minimize silanol interactions.[2] Columns with hybrid particle technology are also excellent choices. For very polar N-oxides that are poorly retained, a HILIC column is a superior alternative.[7]
-
-
Q: How do I choose the optimal mobile phase pH for my pyridine N-oxide analyte?
-
A: The optimal pH depends on your goal. To minimize peak tailing from silanol interactions, a low pH (2.5-3.5) is generally best.[1][5] To maximize retention of a polar N-oxide in reversed-phase mode, a high pH (>8) that suppresses its ionization may be necessary.[7] The key is to choose a pH that is at least 2 units away from the analyte's pKa to ensure a single ionic form exists, preventing split peaks.[8] Always use a buffer to maintain the chosen pH.[9]
-
-
Q: Are there any special considerations for sample preparation?
-
A: Yes. Ensure your sample diluent is compatible with the mobile phase to avoid peak distortion or precipitation. Ideally, dissolve your sample in the initial mobile phase.[2] Pyridine N-oxides can be susceptible to degradation under certain conditions (e.g., strong acids).[2] Prepare samples fresh and keep them cool (2-8°C) before analysis to ensure stability.
-
-
Q: Can metal contamination from the HPLC system truly affect my analysis?
-
A: Absolutely. The metal oxide layer on stainless steel components can release metal ions that chelate with analytes containing phosphate, carboxylate, or, in this case, N-oxide groups.[3] This interaction can lead to poor peak shape and low recovery.[10] Using a bio-inert or PEEK-lined system, or passivating your stainless steel system, can mitigate these effects.[4][11]
-
Analyte-Silanol Interaction Mechanism
The diagram below illustrates the secondary retention mechanism responsible for peak tailing of basic compounds like pyridine N-oxides on silica-based columns.
Caption: Unwanted ionic interaction causing peak tailing.
Data & Protocols
For reproducible results, careful selection of mobile phase buffers and adherence to standardized protocols are essential.
Table 1: Recommended Mobile Phase Buffers for pH Control
| Buffer | pKa | Useful pH Range | MS Compatibility | Comments |
| Phosphate | 2.1, 7.2, 12.3 | 2.1 - 3.1, 6.2 - 8.2 | No | Excellent buffering capacity but non-volatile.[12][13] |
| Formate | 3.75 | 2.8 - 4.8 | Yes | Volatile and ideal for LC-MS applications at low pH.[2] |
| Acetate | 4.76 | 3.8 - 5.8 | Yes | Volatile, good for LC-MS, common in mid-range pH. |
| Ammonium | 9.25 | 8.2 - 10.2 | Yes | Used for high pH mobile phases in LC-MS.[7] |
Protocol 1: General Method Development for a Novel Pyridine N-Oxide
-
Analyte Characterization: Determine the pKa and UV absorbance maximum of the pyridine N-oxide if possible.
-
Column Selection: Start with a modern, end-capped C18 column (e.g., 100 x 2.1 mm, <3 µm).
-
Initial Screening (Low pH):
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Temperature: 35 °C.
-
Injection Volume: 2 µL.
-
Detection: UV at analyte's λmax or DAD (200-400 nm).
-
-
Analysis of Initial Run:
-
No Retention? Proceed to HILIC or high-pH screening.
-
Poor Peak Shape? The issue is likely not silanol interaction at this low pH. Suspect metal contamination or an interfering peak.
-
Good Retention & Shape? Optimize the gradient to improve resolution and reduce run time.
-
-
Alternative Screening (High pH - if needed for retention):
-
Mobile Phase A: 10 mM Ammonium Hydroxide in Water (pH ~10).
-
Mobile Phase B: Acetonitrile.
-
Use a pH-stable column. Repeat the gradient screen.
-
-
Method Validation: Once optimized, validate the method according to ICH guidelines, checking for specificity, linearity, accuracy, precision, and robustness.[14]
Protocol 2: Passivation of an HPLC System to Mitigate Metal Contamination
This procedure aims to remove metal ions and create a more inert surface. Warning: Consult your HPLC manufacturer's guidelines before performing this procedure. Disconnect the column before starting.
-
System Flush 1 (Water): Flush the entire system (all pump lines, autosampler, and flow path) with HPLC-grade water for 30 minutes.
-
Chelation Step:
-
Prepare a solution of 50 mM EDTA, disodium salt.
-
Flush the system with the EDTA solution at a low flow rate (e.g., 0.2 mL/min) for 2-3 hours. This will chelate and remove adsorbed metal ions.
-
-
System Flush 2 (Water): Flush the system thoroughly with HPLC-grade water for at least 60 minutes to remove all traces of EDTA.
-
Acid Wash (Optional - More Aggressive):
-
Prepare a solution of 10-20% Nitric Acid. (Caution: Handle with extreme care).
-
Flush the system for 60 minutes. This will re-passivate the stainless steel surface.
-
-
Final Flush: Flush extensively with HPLC-grade water until the eluent is neutral (check with pH paper), followed by a flush with isopropanol or methanol to store the system or prepare it for the mobile phase.
By systematically addressing the unique chemical nature of pyridine N-oxides, you can overcome common chromatographic challenges and develop robust, reliable analytical methods.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. silcotek.com [silcotek.com]
- 5. agilent.com [agilent.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. Retention of Pyridine N-Oxides on HPLC - Chromatography Forum [chromforum.org]
- 8. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 9. veeprho.com [veeprho.com]
- 10. Overcoming Metal Interference in HPLC | Technology Networks [technologynetworks.com]
- 11. Removal of metallic impurities from mobile phases in reversed-phase high-performance liquid chromatography by the use of an in-line chelation column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pp.bme.hu [pp.bme.hu]
- 13. Cloud point extraction of pyridine N-oxides using mixed micelles of PEGylated calix[4]pyrroles and non-ionic surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3,4-Dimethoxy-2-methylpyridine N-oxide
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 3,4-Dimethoxy-2-methylpyridine N-oxide. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this critical intermediate. Our focus is on providing practical, field-proven insights rooted in scientific principles to ensure the highest purity of your compound for successful downstream applications.
Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound, providing step-by-step protocols and the rationale behind each procedure.
Issue 1: My final product is an oil or a waxy solid, not the expected crystalline material.
Answer:
This is a common issue that typically points to the presence of residual solvents or impurities that are depressing the melting point of your compound. This compound should be a crystalline solid at room temperature.
Causality:
-
Residual Solvent: Incomplete removal of reaction solvents (e.g., dichloromethane, methanol) or extraction solvents can result in an oily product.
-
Hygroscopic Nature: Pyridine N-oxides are known to be hygroscopic, and absorption of atmospheric moisture can lead to a lower melting point or oily appearance.[1]
-
Presence of Impurities: Unreacted starting materials or byproducts from the oxidation reaction can act as contaminants, preventing proper crystallization.
Recommended Protocol: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the desired compound and impurities in a given solvent at different temperatures.
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on synthesis literature, petroleum ether or a mixture of dichloromethane and diisopropyl ether are effective choices.[2]
-
Dissolution: In an appropriately sized Erlenmeyer flask, add a minimal amount of the hot solvent (or solvent mixture) to your crude product to dissolve it completely. Use a hot plate with a stirrer to facilitate dissolution.
-
Decolorization (Optional): If your solution is colored, it may indicate the presence of colored impurities. You can add a small amount of activated charcoal to the hot solution and stir for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal. This step should be done rapidly to prevent premature crystallization.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
| Solvent System | Suitability for Recrystallization |
| Petroleum Ether | Good for final purification and inducing crystallization from an oil. |
| Dichloromethane/Diisopropyl ether | Effective for removing a range of impurities. |
| Acetone | Can be used, but the product may have some solubility at lower temperatures. |
| Water | Generally not recommended due to the high solubility of pyridine N-oxides. |
Issue 2: My NMR/TLC analysis shows the presence of unreacted starting material.
Answer:
Residual starting material, such as 4-chloro-3-methoxy-2-methylpyridine N-oxide, is a common impurity if the initial oxidation or substitution reaction has not gone to completion.[3]
Causality:
-
Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time, or the reaction temperature may have been too low.
-
Stoichiometry: An incorrect stoichiometric ratio of reactants can lead to unreacted starting material.
Recommended Protocol: Column Chromatography
Column chromatography is a highly effective method for separating compounds with different polarities. Since this compound is more polar than its non-oxidized precursor, this technique is well-suited for this purification challenge.
Step-by-Step Column Chromatography Protocol:
-
Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.
-
Mobile Phase (Eluent): A common mobile phase for purifying pyridine N-oxides is a mixture of a non-polar solvent like dichloromethane (DCM) and a more polar solvent like methanol (MeOH). A typical starting gradient could be 1-5% MeOH in DCM.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. The less polar impurities will elute first, followed by your more polar N-oxide product.
-
Fraction Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which fractions contain your purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified this compound.
TLC Conditions for Monitoring Purification:
-
Stationary Phase: Silica gel plates
-
Mobile Phase: 5-10% Methanol in Dichloromethane
-
Visualization: UV light (254 nm)
Frequently Asked Questions (FAQs)
Q1: How can I assess the purity of my this compound?
A1: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot on the TLC plate is a good indication of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and detection of impurities. The proton NMR spectrum should show clean, well-resolved peaks corresponding to the protons of the molecule. Impurity peaks will be visible if they are present in sufficient quantities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for quantifying the purity of your compound. A pure sample will show a single major peak.
Q2: What are the expected ¹H NMR chemical shifts for this compound?
A2: While the exact chemical shifts can vary slightly depending on the solvent used, you can expect the following approximate signals:
-
A singlet for the methyl group protons.
-
Two singlets for the two methoxy group protons.
-
Two doublets for the aromatic protons on the pyridine ring.
Q3: How should I properly store purified this compound?
A3: Due to its hygroscopic nature, it is crucial to store the purified compound in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon).[1][4] Storing it in a desiccator is also a good practice to prevent moisture absorption.
Q4: What are the main safety precautions I should take when handling this compound?
A4: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[5]
Workflow and Decision Making
The following diagram illustrates a logical workflow for the purification of this compound.
Caption: Purification workflow for this compound.
References
- 1. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 2. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Industrial preparation method of pantoprazole intermediate pyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 5. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 3,4-Dimethoxy-2-methylpyridine N-oxide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the efficient and scalable production of key intermediates is paramount. 3,4-Dimethoxy-2-methylpyridine N-oxide is a critical building block in the synthesis of proton pump inhibitors, most notably Pantoprazole. This guide provides an in-depth, comparative analysis of the primary synthetic methodologies for this compound, offering field-proven insights and detailed experimental protocols to inform your research and development endeavors.
Introduction: Strategic Importance of this compound
This compound serves as a crucial precursor, enabling the introduction of a functionalized side chain at the 2-position of the pyridine ring, a key step in the total synthesis of Pantoprazole and related APIs. The N-oxide functionality activates the methyl group for subsequent transformations. The choice of synthetic route to this intermediate can significantly impact the overall efficiency, cost, and environmental footprint of the final drug product. This guide will dissect two principal strategies: Direct Oxidation and Nucleophilic Substitution .
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Direct Oxidation | Route 2: Nucleophilic Substitution |
| Starting Material | 3,4-Dimethoxy-2-methylpyridine | 4-Chloro-3-methoxy-2-methylpyridine N-oxide or 3-Methoxy-2-methyl-4-nitropyridine 1-oxide |
| Key Transformation | N-oxidation of the pyridine ring | Nucleophilic displacement of a leaving group |
| Typical Reagents | Peracetic acid, Hydrogen peroxide with catalyst (e.g., Sodium tungstate, Phosphotungstic acid) | Sodium methoxide |
| Reported Yield | Good to excellent | High (e.g., 88%)[1] |
| Scalability | Can be challenging with peracetic acid due to safety concerns. Catalytic methods offer better scalability. | Generally scalable, with considerations for handling sodium methoxide. |
| Safety Profile | Peracetic acid is highly energetic and potentially explosive. Catalytic H₂O₂ methods are safer.[2][3] | Sodium methoxide is corrosive and moisture-sensitive. |
| Environmental Impact | Peracetic acid methods generate acidic waste. Catalytic H₂O₂ methods are greener.[2] | Generates salt byproducts. |
Route 1: Direct Oxidation of 3,4-Dimethoxy-2-methylpyridine
This approach involves the direct oxidation of the nitrogen atom of the pyridine ring in 3,4-dimethoxy-2-methylpyridine. The choice of oxidizing agent is critical and significantly influences the safety and efficiency of the process.
Workflow Diagram: Direct Oxidation Route
Caption: Workflow for the Direct Oxidation Route.
Mechanistic Considerations
The N-oxidation of pyridines proceeds via the nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the oxidizing agent. The electron-donating methoxy groups on the pyridine ring in 3,4-dimethoxy-2-methylpyridine facilitate this reaction by increasing the nucleophilicity of the nitrogen atom.
Experimental Protocols
Protocol 1A: Synthesis of 3,4-Dimethoxy-2-methylpyridine [4]
-
To a solution of 4-chloro-3-methoxy-2-methylpyridine (3.2 g) in methanol (5 ml), add a 28% solution of sodium methylate in methanol (20 ml) dropwise under ice-cooling.
-
Reflux the mixture for 10 hours.
-
Concentrate the reaction mixture to dryness.
-
To the residue, add ice-water (10 ml) followed by chloroform (100 ml).
-
Separate the chloroform layer, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the residue by column chromatography on silica gel to obtain 3,4-dimethoxy-2-methylpyridine as a light brown oil (2.95 g).
Protocol 1B: N-Oxidation using Peracetic Acid [5]
-
In a reaction flask, dissolve 44g of 3,4-dimethoxy-2-methylpyridine in 50g of glacial acetic acid with stirring.
-
At 40-45 °C, add 45g of peracetic acid dropwise.
-
Maintain the temperature and stir for 24 hours.
-
Remove the solvent by vacuum distillation to obtain the product.
Protocol 1C: N-Oxidation using Hydrogen Peroxide and Sodium Tungstate Catalyst [5]
-
In a reaction flask, dissolve 3,4-dimethoxy-2-methylpyridine and sodium tungstate in glacial acetic acid.
-
At 0-50 °C, add 50% hydrogen peroxide dropwise.
-
After the addition, continue the reaction for 4 hours.
-
Remove the solvent by vacuum distillation to obtain the product.
Discussion of Direct Oxidation
The use of peracetic acid, while effective, poses significant safety risks, especially on a larger scale, due to its potential for explosive decomposition.[3] The catalytic use of hydrogen peroxide with tungstate or other catalysts presents a much safer and more environmentally friendly alternative, with water as the primary byproduct.[2]
Route 2: Nucleophilic Substitution on a Pre-functionalized Pyridine N-oxide
This strategy involves the synthesis of a pyridine N-oxide with a suitable leaving group at the 4-position, followed by nucleophilic displacement with a methoxide source. This approach can offer high yields and regioselectivity.
Workflow Diagram: Nucleophilic Substitution Route
Caption: Workflow for the Nucleophilic Substitution Route.
Mechanistic Considerations
Nucleophilic aromatic substitution on the pyridine N-oxide ring is facilitated by the electron-withdrawing nature of the N-oxide group, which stabilizes the negatively charged Meisenheimer intermediate formed upon nucleophilic attack. The attack of the methoxide ion occurs preferentially at the C-4 position, leading to the displacement of the chloride or nitro group.
Experimental Protocols
Protocol 2A: Synthesis of 4-Chloro-3-methoxy-2-methylpyridine N-oxide [2][6]
-
Prepare a 25% (w/w) solution of phosphotungstic acid in weakly acidic water.
-
To 220 parts by weight of 4-chloro-3-methoxy-2-methylpyridine, slowly add the phosphotungstic acid solution with stirring.
-
Heat the mixture to 87 °C in a water bath.
-
Add 350 parts by weight of 35% hydrogen peroxide dropwise at a rate of 60 parts by weight/hour.
-
Maintain the reaction at 85 °C for 5 hours.
-
After cooling to 30 °C, adjust the pH to 7-9 with a dilute sodium hydroxide solution.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water until neutral, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure to obtain 4-chloro-3-methoxy-2-methylpyridine N-oxide (yield: 95%).
Protocol 2B: Synthesis of this compound via Nucleophilic Substitution [7]
-
A mixture of 4-chloro-3-methoxy-2-methylpyridine N-oxide (9.0 g, 50.0 mmol) and sodium methoxide (5.4 g, 100.0 mmol) in dry methanol (150 mL) is stirred at 40 °C for 16 hours.
-
After cooling, the solution is adjusted to pH 7 by the addition of concentrated sulfuric acid.
-
The mixture is then filtered and concentrated in vacuo.
-
The residue is taken up in toluene, filtered again, and the filtrate is concentrated to dryness to yield the product.
Alternative Precursor Synthesis: From 3-methoxy-2-methyl-4-nitropyridine 1-oxide [1]
A similar nucleophilic substitution can be performed starting from 3-methoxy-2-methyl-4-nitropyridine 1-oxide, reacting it with sodium methylate solution in methanol at 40°C for 16 hours. This method has been reported to yield 88% of the desired product.[1]
Discussion of Nucleophilic Substitution
This route offers a highly efficient and regioselective method for the synthesis of the target molecule. The synthesis of the precursor, 4-chloro-3-methoxy-2-methylpyridine N-oxide, using a phosphotungstic acid catalyst is a notable improvement over traditional methods, offering mild reaction conditions, high safety, and high yield with no waste acid discharge, making it suitable for industrial production.[1][2]
Conclusion and Recommendations
Both the Direct Oxidation and Nucleophilic Substitution routes are viable for the synthesis of this compound.
-
For laboratory-scale synthesis , both methods can be employed. The nucleophilic substitution route starting from the chloro- or nitro-substituted pyridine N-oxide may offer higher and more reproducible yields.
-
For industrial-scale production , the Nucleophilic Substitution route (Route 2) , particularly with the improved synthesis of the precursor using a phosphotungstic acid catalyst, is highly recommended. This pathway provides a safer, more environmentally friendly, and high-yielding process compared to the direct oxidation with hazardous reagents like peracetic acid. The direct oxidation route, if pursued on a large scale, should utilize a safer catalytic system with hydrogen peroxide.
Ultimately, the choice of synthesis will depend on the specific requirements of the project, including scale, cost, safety regulations, and environmental considerations. This guide provides the necessary data and protocols to make an informed decision.
References
- 1. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN107129466B - Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Google Patents [patents.google.com]
- 3. CN107129466A - The synthetic method of the picoline N oxides of 4 chlorine, 3 methoxyl group 2 - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. CN104557692A - Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride - Google Patents [patents.google.com]
- 6. 4-Chloro-3-methoxy-2-methylpyridine N-oxide synthesis - chemicalbook [chemicalbook.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Spectroscopic Analysis of 3,4-Dimethoxy-2-methylpyridine N-oxide for Structure Confirmation
For researchers, scientists, and drug development professionals, the unambiguous confirmation of molecular structure is a cornerstone of chemical synthesis and analysis. This guide provides an in-depth, comparative analysis of spectroscopic techniques for the structural elucidation of 3,4-Dimethoxy-2-methylpyridine N-oxide, a key intermediate in the synthesis of various pharmaceutical compounds. We will explore the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), supported by experimental data and comparisons with alternative analytical methods. This guide is designed to not only present data but to explain the underlying principles that make these techniques powerful tools for structural confirmation.
The Importance of Orthogonal Spectroscopic Techniques
Reliance on a single analytical technique for structure confirmation is fraught with peril. Each spectroscopic method probes different aspects of a molecule's structure, and by combining data from multiple, orthogonal techniques, we can build a comprehensive and self-validating picture of the molecule . This approach is central to establishing the trustworthiness of our experimental results.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, we can glean detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR Spectroscopy: A Window into the Proton Environment
Proton NMR (¹H NMR) provides information about the number of different types of protons in a molecule, the number of protons of each type, and the connectivity between adjacent protons.
In the case of this compound, the ¹H NMR spectrum provides clear evidence for the presence of the N-oxide functionality when compared to its non-oxidized precursor, 3,4-Dimethoxy-2-methylpyridine. The N-oxide group is strongly electron-withdrawing, which deshields the adjacent protons, causing them to resonate at a higher chemical shift (downfield).
Experimental Data Summary: ¹H NMR
| Compound | H-5 (ppm) | H-6 (ppm) | OCH₃ (ppm) | CH₃ (ppm) |
| 3,4-Dimethoxy-2-methylpyridine | ~6.6 | ~7.9 | ~3.8, ~3.9 | ~2.4 |
| This compound | 6.71 (d, J = 7.28 Hz) | 8.09 (d, J = 7.28 Hz) | 3.85 (s), 3.92 (s) | 2.50 (s) |
Note: The exact chemical shifts for the non-oxidized precursor can vary slightly depending on the solvent and experimental conditions.
The downfield shift of the H-6 proton from approximately 7.9 ppm to 8.09 ppm is a key indicator of N-oxidation.[1] This is due to the deshielding effect of the N-oxide group. The protons of the methyl and methoxy groups also experience a slight downfield shift.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR (¹³C NMR) provides information about the number of different types of carbon atoms in a molecule and their chemical environments. Similar to ¹H NMR, the electron-withdrawing nature of the N-oxide group influences the chemical shifts of the carbon atoms in the pyridine ring.
Predicted ¹³C NMR Chemical Shifts for this compound
To provide a concrete comparison, we can reference the experimental ¹³C NMR data for the non-oxidized precursor, 3,4-Dimethoxy-2-methylpyridine, and then apply the expected shifts upon N-oxidation.
Experimental Data: ¹³C NMR of 3,4-Dimethoxy-2-methylpyridine
| Carbon | Chemical Shift (ppm) |
| C2 | ~155 |
| C3 | ~145 |
| C4 | ~105 |
| C5 | ~100 |
| C6 | ~140 |
| OCH₃ | ~55, ~60 |
| CH₃ | ~20 |
Note: These are approximate values and can vary.
Upon N-oxidation, we would anticipate the following changes:
-
C2 and C6: Significant downfield shift.
-
C4: Moderate downfield shift.
-
C3 and C5: Slight upfield shift.
-
Methyl and Methoxy Carbons: Minor downfield shifts.
This predicted pattern of chemical shift changes provides a robust method for confirming the presence of the N-oxide group.
2D NMR Techniques: Unraveling Complex Connectivity
For unambiguous assignment of all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques are indispensable.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. In our target molecule, COSY would show a correlation between the H-5 and H-6 protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for assigning quaternary carbons and piecing together the molecular framework. For instance, the protons of the C2-methyl group would show a correlation to C2 and C3.
Experimental Protocol: 2D NMR (COSY/HMBC)
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to obtain optimal resolution.
-
Acquisition:
-
For COSY , use a standard gradient-enhanced pulse sequence. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For HMBC , optimize the long-range coupling delay (typically 50-100 ms) to observe 2- and 3-bond correlations.
-
-
Processing and Analysis: Process the 2D data using appropriate window functions and Fourier transformation. Analyze the cross-peaks to establish the connectivity within the molecule.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The N-oxide group has a characteristic stretching vibration that is a key diagnostic feature.
For pyridine N-oxides, the N-O stretching vibration typically appears as a strong band in the region of 1200-1300 cm⁻¹. The exact position of this band can be influenced by the electronic nature of the substituents on the pyridine ring. In this compound, the electron-donating methoxy groups may slightly shift the position of this band.
In addition to the N-O stretch, other characteristic bands would include:
-
C-H stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl and methoxy groups just below 3000 cm⁻¹.
-
C=C and C=N stretching: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.
-
C-O stretching: Strong bands from the methoxy groups, typically in the 1000-1300 cm⁻¹ region.
A comparison of the IR spectrum of the N-oxide with its non-oxidized precursor would clearly show the appearance of the strong N-O stretching band, providing compelling evidence for the structural change.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation pattern, can offer valuable structural information.
For this compound (C₈H₁₁NO₃), the expected exact mass is 169.0739 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecular ion.
The mass spectrum of the N-oxide would be expected to show a prominent molecular ion peak (M⁺) at m/z 169. A characteristic fragmentation pathway for pyridine N-oxides is the loss of an oxygen atom, which would result in a peak at m/z 153 (M-16), corresponding to the non-oxidized pyridine.
Experimental Data Summary: Mass Spectrometry
| Compound | Molecular Formula | Calculated Exact Mass (m/z) | Observed Molecular Ion (m/z) | Key Fragment |
| 3,4-Dimethoxy-2-methylpyridine | C₈H₁₁NO₂ | 153.0790 | 153 | - |
| This compound | C₈H₁₁NO₃ | 169.0739 | 170.19 (M+H)⁺ | 153 (M-O) |
The observation of the molecular ion at m/z 170 (as the protonated species [M+H]⁺ in ESI) and a significant fragment at m/z 153 provides strong evidence for the N-oxide structure.[1]
Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing the Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The introduction of the N-oxide group alters the electronic structure of the pyridine ring, leading to changes in the UV-Vis absorption spectrum.
Pyridine N-oxides typically exhibit a strong π-π* transition at a longer wavelength compared to the parent pyridine. For pyridine N-oxide itself, this band is observed around 280 nm in aprotic solvents. The position of this band is sensitive to the substituents on the ring. The methoxy groups in this compound are expected to cause a red shift (shift to longer wavelength) of this absorption band.
A comparative analysis of the UV-Vis spectra of the N-oxide and its precursor would reveal this characteristic shift, further supporting the structural assignment.
Alternative and Definitive Methods for Structure Confirmation
While the combination of NMR, IR, MS, and UV-Vis spectroscopy provides a very high level of confidence in the structural assignment, in certain cases, particularly for regulatory filings or when dealing with novel compounds, a definitive structural proof is required.
X-ray Crystallography: The Unambiguous Proof
Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, the precise arrangement of atoms in the crystal lattice can be determined, providing an unambiguous confirmation of the molecular structure, including stereochemistry.
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystal Growth: This is often the most challenging step. High-purity material is essential. Common techniques for growing single crystals of small organic molecules include:
-
Slow evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly in a dust-free environment.
-
Solvent diffusion: A solution of the compound is layered with a miscible solvent in which the compound is less soluble.
-
Cooling: A hot, saturated solution is slowly cooled to induce crystallization.
-
-
Data Collection: A suitable single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction data is collected as a series of images.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and thermal parameters.
Conclusion: A Multi-faceted Approach to Structural Certainty
The structural confirmation of this compound is best achieved through a synergistic combination of spectroscopic techniques. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework and the electronic effects of the N-oxide group. IR spectroscopy confirms the presence of the key N-O functional group, while mass spectrometry verifies the molecular weight and provides evidence of the N-oxide through its characteristic fragmentation. UV-Vis spectroscopy offers complementary information about the electronic structure.
For absolute certainty, particularly in a regulatory or drug development context, single-crystal X-ray crystallography provides the definitive and unambiguous structural proof. By understanding the strengths and limitations of each technique and employing them in a logical and integrated manner, researchers can confidently and reliably confirm the structure of their synthesized molecules.
References
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
References
- 1. This compound | 72830-07-0 [chemicalbook.com]
- 2. CN107129466A - The synthetic method of the picoline N oxides of 4 chlorine, 3 methoxyl group 2 - Google Patents [patents.google.com]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 6. m.youtube.com [m.youtube.com]
- 7. ikev.org [ikev.org]
- 8. Pyridine - Wikipedia [en.wikipedia.org]
- 9. prepchem.com [prepchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Retention of Pyridine N-Oxides on HPLC - Chromatography Forum [chromforum.org]
- 13. resolvemass.ca [resolvemass.ca]
- 14. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 15. Quantitative nuclear magnetic resonance: Experimental methods and typical applications [journal.buct.edu.cn]
- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 17. azom.com [azom.com]
- 18. researchgate.net [researchgate.net]
- 19. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activity of 3,4-Dimethoxy-2-methylpyridine N-oxide and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive comparative analysis of the biological activity of 3,4-Dimethoxy-2-methylpyridine N-oxide. While primarily known as a key intermediate in the synthesis of the proton pump inhibitor pantoprazole, emerging evidence suggests this pyridine N-oxide derivative may possess intrinsic biological activities, notably as a potential inhibitor of somatostatin.[1] This document explores the available data on this compound, places it in the context of structurally similar compounds, and provides detailed experimental protocols to facilitate further research into its pharmacological profile.
Introduction: The Versatility of the Pyridine N-oxide Scaffold
Pyridine N-oxides are a fascinating class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The introduction of an N-oxide moiety to the pyridine ring dramatically alters its electronic properties, enhancing its utility as a synthetic intermediate and, in many cases, conferring significant biological activity.[2][3] This modification increases the reactivity of the pyridine ring, making it a valuable scaffold in drug design.[4] Furthermore, the N-oxide group can improve aqueous solubility and modulate the pharmacokinetic profile of parent compounds. The biological activities of pyridine N-oxide derivatives are diverse, with examples demonstrating anticancer, antibacterial, antihypertensive, antiparasitic, anti-HIV, anti-inflammatory, and neuroprotective properties.[3]
This guide focuses specifically on this compound, a molecule at the intersection of pharmaceutical manufacturing and potential therapeutic application.
This compound: A Key Intermediate with Untapped Potential
This compound is a well-established intermediate in the industrial synthesis of pantoprazole, a widely used proton pump inhibitor for the treatment of acid-related gastrointestinal disorders.[5][6] Its synthesis is a critical step in the multi-step process to produce pantoprazole.[7][8] In the context of pharmaceutical quality control, it is also considered a known impurity of pantoprazole.[1][9][10]
Beyond its role as a synthetic precursor, preliminary research suggests that this compound exhibits notable biological activity as a potent inhibitor of somatostatin.[1] Somatostatin is a peptide hormone that regulates a wide array of physiological processes, including cell growth and proliferation. Its role in tumor biology has made it a target for cancer therapy.[11] The potential for a small molecule like this compound to inhibit somatostatin pathways warrants further investigation for its therapeutic potential.[1]
Comparative Biological Activity
A direct quantitative comparison of the biological activity of this compound is hampered by a lack of publicly available IC50 or Ki values for its purported somatostatin inhibitory activity. However, a qualitative comparison with structurally related compounds and the final drug product, pantoprazole, can provide valuable insights.
Comparison with Structurally Similar Pyridine N-oxides
The biological activity of pyridine N-oxides is highly dependent on the nature and position of substituents on the pyridine ring.[12]
| Compound | Structure | Known/Potential Biological Activity |
| This compound | Potential somatostatin inhibitor.[1] Intermediate in pantoprazole synthesis.[5] | |
| 4-Methoxypyridine N-oxide | Building block for functionalized pyridines.[13] | |
| 2-Methylpyridine N-oxide | Versatile chemical intermediate.[2] | |
| 4-Nitro-3,5-dimethylpyridine-N-oxide | Intermediate in esomeprazole synthesis.[14] | |
| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | A structurally more complex pyridine derivative with demonstrated cytotoxicity against colorectal cancer cells (IC50 = 0.35 and 0.54 μM for HCT116 and Caco-2 cells, respectively).[15] |
Structure-Activity Relationship Insights: The specific arrangement of the two methoxy groups and the methyl group in this compound is believed to be crucial for its enhanced biological activity compared to other similar compounds.[1] The presence and position of electron-donating groups like methoxy and electron-withdrawing groups can significantly influence the antiproliferative and other biological activities of pyridine derivatives.[12]
Comparison with Pantoprazole
The biological profile of the intermediate, this compound, is distinct from that of the final drug product, pantoprazole.
| Compound | Primary Mechanism of Action | Other Reported Activities |
| This compound | Potential Somatostatin Inhibitor[1] | - |
| Pantoprazole | Irreversible inhibitor of the H+/K+ ATPase (proton pump) in gastric parietal cells. | In vitro anticancer effects in glioma cells, inhibition of epithelial-mesenchymal transition in hepatocytes.[] In vivo, it can improve liver fibrosis in mice.[] |
This comparison highlights a common theme in drug development where a synthetic intermediate may possess its own unique biological activity, which is often different from the intended activity of the final active pharmaceutical ingredient (API).
Experimental Protocols
To facilitate further investigation into the purported biological activity of this compound, a detailed protocol for a somatostatin receptor binding assay is provided below. This protocol is a foundational method for determining the binding affinity of a compound to its target receptor.
Somatostatin Receptor 2 (SSTR2) Radioligand Competition Binding Assay
This protocol outlines a standard procedure for a competition binding assay using cell membranes expressing the human SSTR2.
Materials:
-
Cell Membranes: Membranes from a cell line stably expressing the human somatostatin receptor 2 (SSTR2).
-
Radioligand: [¹²⁵I-Tyr¹¹]Somatostatin-14 (High specific activity).
-
Unlabeled Ligand (Positive Control): Somatostatin-14.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well Filter Plates: Pre-treated with 0.3% polyethyleneimine (PEI).
-
Scintillation Fluid and Counter.
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound and unlabeled Somatostatin-14 in assay buffer.
-
Dilute the radioligand in assay buffer to a final concentration at or near its Kd for SSTR2.
-
-
Assay Setup (in 96-well filter plate):
-
Total Binding Wells: 25 µL of assay buffer + 25 µL of radioligand solution + 50 µL of cell membrane preparation (10-20 µg protein).
-
Non-specific Binding Wells: 25 µL of a saturating concentration of unlabeled Somatostatin-14 (e.g., 1 µM) + 25 µL of radioligand solution + 50 µL of cell membrane preparation.
-
Competition Wells: 25 µL of each concentration of the test compound + 25 µL of radioligand solution + 50 µL of cell membrane preparation.
-
-
Incubation:
-
Incubate the plate at 37°C for 60 minutes with gentle agitation.
-
-
Termination and Washing:
-
Terminate the assay by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer per well.
-
-
Detection:
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value of the test compound from the resulting sigmoidal curve using non-linear regression analysis.
-
dot
Caption: Workflow for the SSTR2 Radioligand Competition Binding Assay.
Signaling Pathways
Somatostatin receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger several intracellular signaling cascades. A primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An inhibitor of the somatostatin receptor would be expected to antagonize this effect.
dot
Caption: Simplified Somatostatin Receptor Signaling Pathway.
Conclusion and Future Directions
This compound presents an intriguing case of a pharmaceutical intermediate with potential for its own distinct biological activity. While its role in pantoprazole synthesis is well-defined, the claims of its potent somatostatin inhibitory activity open up new avenues for research, particularly in the context of oncology.
The critical next step for the research community is to validate and quantify this purported activity. The experimental protocol provided in this guide offers a clear pathway to achieving this. Should the somatostatin inhibitory activity be confirmed, further studies to elucidate its mechanism of action, selectivity for different somatostatin receptor subtypes, and in vivo efficacy will be warranted.
This comparative guide serves as a foundational resource for researchers interested in exploring the untapped therapeutic potential of this compound and other structurally related pyridine N-oxides. The journey from a synthetic intermediate to a potential therapeutic agent is a challenging but potentially rewarding one, and this compound is a compelling candidate for such an exploration.
References
- 1. Buy this compound | 72830-07-0 [smolecule.com]
- 2. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 72830-07-0 [chemicalbook.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Prospects to the formation and control of potential dimer impurity E of pantoprazole sodium sesquihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structure-activity relationship studies of novel somatostatin analogs with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 3,4-Dimethoxy-2-methylpyridine N-oxide
This guide provides a comprehensive comparison of analytical methodologies for the validation of 3,4-Dimethoxy-2-methylpyridine N-oxide, a key potential impurity and metabolite in pharmaceutical development. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a deep, applicable understanding of method validation.
Introduction: The Analytical Imperative for N-Oxide Impurities
This compound is a heterocyclic compound often encountered as a metabolite or a process-related impurity in the synthesis of active pharmaceutical ingredients (APIs), such as proton pump inhibitors.[1][2] Its structural similarity to starting materials and potential for biological activity necessitate rigorous analytical control. The validation of analytical procedures is not merely a regulatory checkbox; it is a scientific imperative that demonstrates a method is fit for its intended purpose.[3] This guide is grounded in the principles of the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2) for method validation and Q14 for analytical procedure development, which together advocate for a lifecycle, risk-based approach to ensure data integrity.[4][5][6]
The objective is to establish, through documented evidence, that an analytical procedure possesses the required performance characteristics to reliably and consistently quantify this compound. This ensures product quality and patient safety.
The Foundation: Core Principles of Analytical Method Validation
Before comparing specific techniques, it is crucial to understand the universal parameters that define a validated method. These parameters, established by the ICH, form the basis of our comparative framework.[3][4][7]
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. 3,4-Dimethoxy-2-methyl-1-oxo-1lambda~5~-pyridine | C8H11NO3 | CID 10749647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 7. youtube.com [youtube.com]
A Senior Application Scientist's Guide: Evaluating Alternatives to 3,4-Dimethoxy-2-methylpyridine N-oxide for Proton Pump Inhibitor Synthesis
Introduction: The Central Role of the Pyridine N-Oxide Moiety
In the landscape of pharmaceutical synthesis, particularly for the multi-billion dollar class of drugs known as Proton Pump Inhibitors (PPIs) like Pantoprazole, Omeprazole, and Lansoprazole, the choice of starting materials and synthetic routes is paramount. For decades, substituted pyridine N-oxides, such as 3,4-Dimethoxy-2-methylpyridine N-oxide, have served as a cornerstone intermediate.[1][2][3] The N-oxide functionality is not merely a protecting group; it is a strategic chemical handle. It electronically activates the C2-methyl group, rendering its protons sufficiently acidic for deprotonation and subsequent functionalization, typically a rearrangement and chlorination to form the highly reactive 2-chloromethylpyridine hydrochloride derivative.[4][5][6] This key intermediate is then poised for nucleophilic substitution with the requisite 2-mercaptobenzimidazole core to assemble the final drug substance.
However, reliance on the N-oxide pathway is not without its challenges. The synthesis often involves multiple discrete steps, including N-oxidation, rearrangement (e.g., with acetic anhydride), and chlorination (e.g., with thionyl chloride or phosphorus oxychloride), which can diminish overall yield and introduce process inefficiencies.[5][7][8] Furthermore, the increasing emphasis on Green Chemistry principles in the pharmaceutical industry encourages the development of more atom-economical, safer, and cost-effective processes that minimize hazardous reagents and waste streams.[9][10][11][12]
This guide provides an in-depth comparison of viable, field-proven alternatives to the traditional this compound route. We will dissect the mechanistic underpinnings of each alternative, present comparative experimental data, and offer detailed protocols to empower researchers and process chemists in making informed decisions for scalable, efficient, and sustainable API manufacturing.
Section 1: The Conventional N-Oxide Pathway: A Baseline for Comparison
The traditional route begins with the N-oxidation of the corresponding pyridine, followed by activation and chlorination of the 2-methyl group. This well-trodden path is reliable but involves several transformations, each with its own set of challenges regarding yield, purity, and waste.
Workflow of the N-Oxide Pathway
The general sequence involves activating the 2-methyl group of the N-oxide, which facilitates its conversion into a leaving group, most commonly a chloride. This is a critical step for the subsequent condensation reaction.
Caption: Conventional synthesis workflow for PPIs via the N-oxide intermediate.
Representative Protocol: Synthesis of 2-Chloromethyl-3,4-dimethoxypyridine HCl from the N-Oxide
-
Rearrangement: this compound (1.0 eq) is suspended in acetic anhydride (3.0 eq). The mixture is heated to reflux for 2-4 hours until TLC analysis confirms the consumption of the starting material.
-
Hydrolysis: The reaction mixture is cooled, and methanol is carefully added to quench excess acetic anhydride. The solvent is removed under reduced pressure. The residue is then treated with aqueous sodium hydroxide (2M) until a pH of 9-10 is achieved, hydrolyzing the acetate ester to the corresponding 2-hydroxymethyl derivative.
-
Chlorination: The aqueous solution containing the 2-hydroxymethyl intermediate is extracted with dichloromethane (DCM). The combined organic layers are dried and concentrated. The residue is re-dissolved in fresh DCM and cooled to 0°C. Thionyl chloride (1.1 eq) is added dropwise, and the reaction is stirred for 1-2 hours.
-
Isolation: The solvent is evaporated under reduced pressure to yield the crude 2-chloromethyl-3,4-dimethoxypyridine hydrochloride salt, which is often used directly in the next step.
Causality: The N-oxide polarizes the pyridine ring, increasing the acidity of the C2-methyl protons. Acetic anhydride facilitates a Boekelheide-type rearrangement to an acetate intermediate, which upon hydrolysis yields the more stable hydroxymethyl compound. Subsequent chlorination with SOCl₂ provides the reactive electrophile needed for the key C-S bond formation.
Section 2: The Primary Alternative: The Pre-Chlorinated Pyridine Intermediate Route
The most widely adopted industrial alternative circumvents the multi-step conversion of the N-oxide by starting directly with a pre-functionalized intermediate, such as 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.[13][14] This strategy effectively shifts the burden of synthesis to the raw material supplier but significantly streamlines the final API assembly for the pharmaceutical manufacturer.
Workflow of the Pre-Chlorinated Intermediate Pathway
This approach begins with the key chlorinated pyridine, leading to a more convergent and efficient synthesis in the final stages.
Caption: Streamlined PPI synthesis using a pre-chlorinated pyridine intermediate.
Representative Protocol: Synthesis of Omeprazole Thioether Intermediate
-
Reaction Setup: To a stirred solution of methanol, add 2-mercapto-5-methoxy-1H-benzimidazole (1.0 eq).
-
Base Addition: Add a solution of sodium hydroxide (1.05 eq) in deionized water, maintaining the temperature between 20-30°C.
-
Condensation: Add a solution of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (1.0 eq) in methanol dropwise over 30-60 minutes, ensuring the temperature does not exceed 30°C.[15]
-
Reaction Completion: Stir the mixture at 20-30°C for 1-2 hours. Monitor the reaction by TLC or HPLC until the starting materials are consumed.
-
Isolation: The product typically precipitates from the reaction mixture. It can be isolated by filtration, washed with a methanol/water mixture, and dried under vacuum to yield the omeprazole thioether intermediate.[16]
Causality: This represents a classic S_N2 reaction. The basic conditions deprotonate the thiol of the benzimidazole, forming a potent thiolate nucleophile. This nucleophile then displaces the chloride from the electrophilic benzylic-type carbon of the pyridine intermediate, forming the stable thioether linkage. Using the pre-chlorinated starting material eliminates three to four steps from the final manufacturing process compared to the N-oxide route.
Section 3: Performance Comparison: N-Oxide vs. Pre-Chlorinated Intermediate
The choice between these pathways often comes down to a trade-off between raw material cost and process efficiency. While the pre-chlorinated intermediate is more expensive, the streamlined process can lead to higher overall yields, reduced solvent usage, and lower manufacturing costs.
| Parameter | N-Oxide Pathway | Pre-Chlorinated Intermediate Pathway | Rationale & Justification |
| Key Starting Material | Substituted Pyridine N-Oxide | 2-Chloromethylpyridine HCl | The pre-chlorinated route starts with a more advanced, higher-value intermediate. |
| Number of Steps (Final API) | 4-5 steps (Oxidation, Rearrangement, Hydrolysis, Chlorination, Condensation) | 2 steps (Condensation, Oxidation) | Dramatically fewer unit operations lead to faster batch times and less potential for material loss.[7][17] |
| Typical Overall Yield | 50-65% | 80-90% | Eliminating multiple steps significantly improves the cumulative yield. |
| Reagent Hazards | Uses H₂O₂, acetic anhydride, SOCl₂/POCl₃. | Uses NaOH, methanol. The final oxidation step (e.g., with m-CPBA) is common to both. | Avoids highly corrosive and hazardous chlorinating agents in the final manufacturing stages.[12] |
| Waste Generation | Higher E-Factor due to multiple steps, solvent changes, and quenching by-products. | Lower E-Factor; more atom-economical.[9][18] | Fewer reaction and workup steps directly translate to less solvent and aqueous waste. |
| Process Control | Requires careful control over rearrangement and chlorination temperatures. | Simpler condensation reaction with more straightforward process control. | The condensation is typically a robust and high-yielding reaction.[19] |
| Cost-Effectiveness | Lower starting material cost but higher operational cost (labor, energy, waste disposal). | Higher starting material cost but lower operational cost. | For large-scale manufacturing, the reduction in operational complexity often outweighs the higher initial cost of the intermediate.[20] |
Section 4: Alternative Strategies and Future Outlook
While the pre-chlorinated route is a dominant alternative, other innovative strategies continue to be explored to further optimize PPI synthesis.
The 4-Halopyridine Strategy
Another approach involves starting with a 4-halopyridine derivative. In this route, the crucial alkoxy side chain is introduced via nucleophilic aromatic substitution (S_NAr) on the electron-deficient pyridine ring. The N-oxide is often still used here to activate the ring for substitution.[21][22]
Advantages:
-
Allows for late-stage introduction of the alkoxy group, which can be useful for creating a library of analogues.
-
Can provide a different route to key intermediates that may be more cost-effective depending on the price of raw materials.
Protocol Example: Synthesis of 4-alkoxy-pyridine from 4-chloro-pyridine N-oxide
-
4-Chloro-3-methoxy-2-methylpyridine N-oxide (1.0 eq) is dissolved in a suitable solvent like DMF.[23]
-
The corresponding alcohol (e.g., 3-methoxypropanol for Rabeprazole) is added along with a strong base like sodium hydride or sodium methoxide (1.2 eq).[21]
-
The reaction is heated until completion, then worked up to isolate the 4-alkoxy substituted pyridine N-oxide, which can then proceed through the activation/chlorination sequence.
Green and Catalytic Methods
The future of pharmaceutical synthesis lies in developing even more sustainable methods.[10][18]
-
Biocatalysis: For chiral PPIs like Esomeprazole and Dexlansoprazole, enzymatic oxidation of the thioether intermediate offers superior enantioselectivity compared to traditional chiral chemical oxidants, reducing waste and complex purification steps.[24]
-
Continuous Flow Processing: Converting batch reactions to continuous flow can improve safety, consistency, and throughput while minimizing solvent usage and reactor footprints.[19]
-
Catalytic C-N Bond Formation: While not yet standard for PPIs, research into transition-metal-catalyzed methods for direct C-H amination or coupling could one day provide a revolutionary alternative, completely bypassing the need for pre-activated pyridine intermediates.[25][26][27]
Conclusion
While this compound remains a valid and historically significant intermediate, the modern pharmaceutical industry has largely embraced more efficient alternatives for the synthesis of proton pump inhibitors. The pre-chlorinated pyridine intermediate pathway stands out as the most impactful alternative, offering a streamlined, high-yield, and more controllable manufacturing process. It represents a classic case of process optimization where a higher initial raw material cost is justified by substantial savings in operational complexity, cycle time, and waste management. As the industry continues to evolve, a greater focus on biocatalysis and continuous manufacturing will likely define the next generation of synthesis for this vital class of medicines.
References
- 1. CN108191745A - The preparation method of 2- methylol -3,4- dimethoxy-pyridines - Google Patents [patents.google.com]
- 2. 3,4-Dimethoxy-2-methyl-1-oxo-1lambda~5~-pyridine | C8H11NO3 | CID 10749647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. (Open Access) Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine (2007) | Xia Liang | 1 Citations [scispace.com]
- 5. CN104402867A - Preparation method of esomeprazole impurities H and B - Google Patents [patents.google.com]
- 6. CN107129466A - The synthetic method of the picoline N oxides of 4 chlorine, 3 methoxyl group 2 - Google Patents [patents.google.com]
- 7. asianjpr.com [asianjpr.com]
- 8. researchgate.net [researchgate.net]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Green chemistry approaches as sustainable alternatives to conventional strategies in the pharmaceutical industry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Green Chemistry in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Green Chemistry: A More Sustainable Approach to Medicine Development | Pfizer [pfizer.com]
- 13. 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride | C9H13Cl2NO | CID 11694258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 86604-75-3 [chemicalbook.com]
- 15. CN113698389A - Synthetic method of esomeprazole - Google Patents [patents.google.com]
- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 17. researchgate.net [researchgate.net]
- 18. jocpr.com [jocpr.com]
- 19. researchgate.net [researchgate.net]
- 20. Lansoprazole: Ultimate Guide For Pharma Manufacturers & API Importers | OCTAGONCHEM [octagonchem.com]
- 21. WO2009116072A2 - Process for preparation of pyridinylmethylsulphinyl benzimidazole compounds and pyridine intermediates - Google Patents [patents.google.com]
- 22. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents [patents.google.com]
- 23. This compound synthesis - chemicalbook [chemicalbook.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. api.pageplace.de [api.pageplace.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
